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Core Science & Biosynthesis

Foundational

The Strategic Application of Benzyl (2S)-2-Hydroxy-4-Methylvalerate in Advanced Drug Development and Natural Product Synthesis

Executive Summary In the landscape of modern drug discovery and complex natural product synthesis, the precise control of stereochemistry and orthogonal reactivity is paramount. Benzyl (2S)-2-hydroxy-4-methylvalerate —th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex natural product synthesis, the precise control of stereochemistry and orthogonal reactivity is paramount. Benzyl (2S)-2-hydroxy-4-methylvalerate —the benzyl ester of L-leucic acid—serves as a highly specialized, chiral alpha-hydroxy building block. By replacing the alpha-amino group of L-leucine with a hydroxyl group, this molecule enables the synthesis of depsipeptides (ester-containing peptides) and carbamate-based enzyme inhibitors.

This technical guide explores the chemical causality behind utilizing benzyl (2S)-2-hydroxy-4-methylvalerate, detailing its structural advantages, its critical role in orthogonal protection strategies, and its application in developing sub-nanomolar inhibitors for Glutamate Carboxypeptidase II (GCPII). Furthermore, we provide field-validated, self-correcting experimental protocols to ensure high-fidelity incorporation into complex synthetic workflows.

Chemical Architecture & The Principle of Orthogonal Protection

Structural Rationale

Benzyl (2S)-2-hydroxy-4-methylvalerate (IUPAC: benzyl (2S)-2-hydroxy-4-methylpentanoate) features three critical domains:

  • The Isobutyl Side Chain: Mimics the steric bulk and lipophilicity of L-leucine, essential for binding in the hydrophobic S1 pockets of target proteases.

  • The (2S)-Alpha-Hydroxyl Group: Acts as a nucleophile for esterification or carbamylation, allowing the formation of depsipeptide bonds or carbamate linkages that are more proteolytically stable than traditional amide bonds.

  • The Benzyl Ester: Serves as a strictly orthogonal protecting group for the C-terminus.

The Necessity of Benzyl Protection in Depsipeptides

When synthesizing depsipeptide natural products—such as the potent cathepsin L inhibitor Gallinamide A [1]—an amino acid must be coupled to the alpha-hydroxyl of L-leucic acid.

If L-leucic acid were protected as a methyl or ethyl ester, the subsequent deprotection step would require basic saponification (e.g., LiOH or NaOH). Because the newly formed depsipeptide backbone contains an internal ester bond, basic conditions would indiscriminately hydrolyze both the protecting group and the backbone, destroying the molecule. Conversely, tert-butyl esters require strong acids (TFA) that can degrade acid-sensitive moieties like enamides.

The Causality of the Benzyl Choice: The benzyl ester is cleaved exclusively via catalytic hydrogenolysis ( H2​ , Pd/C) under strictly neutral conditions. This orthogonality perfectly preserves the sensitive internal depsipeptide linkages, ensuring high-yielding macrocyclization or chain extension.

Application Workflow: Depsipeptide Synthesis

To visualize the strategic role of benzyl (2S)-2-hydroxy-4-methylvalerate, the following workflow illustrates the synthesis of a depsipeptide core.

G A L-Leucic Acid (Starting Material) B Benzyl (2S)-2-hydroxy-4-methylvalerate (Orthogonally Protected) A->B Benzyl Bromide, K2CO3 D Steglich Esterification (DIC, DMAP, DCM) B->D Alpha-OH Nucleophile C Fmoc-Amino Acid (Building Block) C->D Activated Carboxyl E Protected Depsipeptide (Ester Linkage Formed) D->E Acyl Transfer F Catalytic Hydrogenation (Pd/C, H2, Neutral pH) E->F Selective Cleavage G Free Acid Depsipeptide (Ready for Macrocyclization) F->G Depsipeptide Preserved

Caption: Workflow for Depsipeptide Synthesis using Benzyl (2S)-2-hydroxy-4-methylvalerate.

Application in GCPII / PSMA Inhibitor Design

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a zinc metallopeptidase heavily implicated in prostate cancer oncology and neurological disorders [2].

Historically, the most potent GCPII inhibitors rely on a urea-based zinc-binding group (ZBG) (e.g., ZJ-43). To probe the hydrogen-bonding network of the GCPII active site, researchers have utilized benzyl (2S)-2-hydroxy-4-methylvalerate to synthesize carbamate-based analogs. By replacing the L-leucine amine with the L-leucic acid hydroxyl, one nitrogen of the urea is replaced by an oxygen, eliminating a hydrogen-bond donor.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution of L-leucine with L-leucic acid fundamentally alters the binding thermodynamics within the S1 pocket. The table below summarizes the impact of these structural modifications on inhibitory potency.

Table 1: Comparative GCPII Inhibitory Potency of Urea vs. Carbamate Scaffolds

CompoundZBG ScaffoldP1 Moiety (S1 Pocket)P1' Moiety (S1' Pocket)GCPII IC 50​ Mechanistic Rationale
ZJ-43 UreaL-LeucineL-Glutamate0.50 nMOptimal stereochemistry; dual NH groups maximize H-bonding with the active site.
Compound 4 UreaD-LeucineL-Glutamate~16.0 nM32-fold loss in potency due to severe steric clash of the (R)-isobutyl group in the S1 pocket.
Compound 5 CarbamateL-Leucic Acid L-Glutamate> 0.50 nMReplacement of NH with O reduces H-bond donor capacity, slightly weakening target affinity.
Compound 7 CarbamateL-Leucic Acid 2-Oxypentanedioic AcidSub-nanomolarCompensatory electrostatic interactions in the S1' pocket restore high affinity despite the carbamate linkage.

Data synthesized from structural studies on GCPII inhibition [3].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to verify reaction progress and eliminate byproducts that could cause false positives in downstream biological assays.

Protocol A: Steglich Esterification (Depsipeptide Bond Formation)

Objective: Couple an Fmoc-protected amino acid to the sterically hindered secondary alcohol of benzyl (2S)-2-hydroxy-4-methylvalerate.

Mechanistic Causality: Secondary alcohols are poor nucleophiles. N,N'-Diisopropylcarbodiimide (DIC) is used to activate the carboxylic acid, but without a catalyst, the reaction stalls or undergoes an O-to-N acyl migration to form an unreactive N-acylurea. 4-Dimethylaminopyridine (DMAP) is strictly required; it acts as an acyl transfer agent, forming a highly electrophilic N-acylpyridinium intermediate that rapidly reacts with the secondary alcohol.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of benzyl (2S)-2-hydroxy-4-methylvalerate and 1.1 eq of the Fmoc-amino acid in anhydrous Dichloromethane (DCM) under an inert N2​ atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Low temperatures suppress the unwanted O-to-N acyl migration of the O-acylisourea intermediate.

  • Activation: Add 0.1 eq of DMAP, followed by the dropwise addition of 1.1 eq of DIC.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the disappearance of the starting alcohol validates reaction completion.

  • Purification & Validation:

    • Filter the reaction mixture through a medium-porosity glass frit to remove the precipitated diisopropylurea byproduct.

    • Wash the organic filtrate sequentially with 10% aqueous NaHCO3​ (to neutralize and remove unreacted free acid) and 1M NH4​Cl (to protonate and partition DMAP into the aqueous layer).

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Global Deprotection via Catalytic Hydrogenation

Objective: Cleave the benzyl ester to yield the free acid depsipeptide without hydrolyzing the internal ester bond.

Step-by-Step Procedure:

  • Preparation: Dissolve the protected depsipeptide in a 1:1 mixture of absolute Ethanol and Ethyl Acetate. Causality: EtOAc increases the solubility of larger depsipeptides, while EtOH facilitates rapid proton transfer at the catalyst surface.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

  • Atmosphere Exchange: Purge the reaction flask with N2​ for 5 minutes, then introduce H2​ gas via a balloon. Purge the headspace with H2​ three times.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor via LC-MS to confirm the mass shift corresponding to the loss of the benzyl group (-90 Da).

  • Self-Validating Filtration: Filter the mixture through a tightly packed pad of Celite, eluting with excess EtOAc. Causality: Celite completely traps the colloidal palladium. Failure to remove Pd can result in heavy metal toxicity during subsequent cellular assays, skewing IC 50​ data.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure free acid, ready for macrocyclization or solid-phase peptide synthesis (SPPS) coupling.

Conclusion

Benzyl (2S)-2-hydroxy-4-methylvalerate is far more than a simple chiral building block; it is a strategic asset in advanced synthetic chemistry. By offering an exact steric match to L-leucine while substituting the amine for a hydroxyl group, it enables the exploration of novel pharmacophores (like carbamate ZBGs in GCPII inhibitors) and the synthesis of proteolytically stable depsipeptides. When paired with orthogonal protection strategies and rigorous, self-validating protocols, it empowers researchers to construct complex, highly targeted therapeutics with exceptional fidelity.

References

  • Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain. Source: Bioorganic & Medicinal Chemistry Letters (via NIH PMC) URL:[Link]

  • Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors. Source: ACS Pharmacology & Translational Science URL:[Link]

  • Structural and computational basis for potent inhibition of glutamate carboxypeptidase II by carbamate-based inhibitors. Source: Bioorganic & Medicinal Chemistry URL:[Link]

Exploratory

benzyl (2S)-2-hydroxy-4-methylvalerate NMR chemical shifts and spectra

High-Resolution NMR Characterization of Benzyl (2S)-2-Hydroxy-4-Methylvalerate: A Technical Guide Introduction & Chemical Context Benzyl (2S)-2-hydroxy-4-methylvalerate (also known as benzyl L-leucate) is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution NMR Characterization of Benzyl (2S)-2-Hydroxy-4-Methylvalerate: A Technical Guide

Introduction & Chemical Context

Benzyl (2S)-2-hydroxy-4-methylvalerate (also known as benzyl L-leucate) is a highly versatile chiral building block. Structurally, it is the benzyl ester of L-leucic acid. The preservation of the C2 stereocenter is paramount, as this moiety is frequently incorporated into complex depsipeptides and targeted therapeutics. Notably, it serves as a critical intermediate in the synthesis of used in prostate cancer targeting[1], and in the asymmetric total synthesis of potent antitumor macrolides such as [2].

As a Senior Application Scientist, I frequently observe that the misinterpretation of the NMR spectra for this molecule—specifically the failure to recognize diastereotopic splitting patterns—leads to downstream structural assignment errors. This guide provides a self-validating methodology for its synthesis, sample preparation, and rigorous NMR spectral interpretation.

Synthetic Workflow & Sample Preparation

To obtain high-quality NMR data, the sample must be synthesized without racemization and purified to remove paramagnetic or polymeric impurities. The causality behind our reagent selection is strictly driven by the need to protect the sensitive α -chiral center.

Self-Validating Protocol:

  • Reaction Setup: Dissolve 1.0 mmol of (2S)-2-hydroxy-4-methylvaleric acid (L-leucic acid) in 2.0 mL of anhydrous DMF at 0 °C.

  • Chemoselective Alkylation: Add 1.5 mmol of Cesium Carbonate ( Cs2​CO3​ ) followed by dropwise addition of 1.1 mmol of benzyl bromide.

    • Causality: We utilize Cs2​CO3​ in a polar aprotic solvent (DMF) rather than standard Fischer esterification (strong acid/heat) or strong bases (e.g., NaH). The mild basicity of the cesium salt facilitates the SN​2 attack of the carboxylate on benzyl bromide without deprotonating the α -proton, thereby avoiding racemization via enolization[1].

  • Validation Check 1 (Reaction Progress): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the baseline acid spot (stains yellow with bromocresol green) is fully converted to a UV-active product spot at Rf​≈0.6 .

  • Workup: Quench with cold water to precipitate inorganic salts and extract with EtOAc ( 3×10 mL). Wash the combined organic layers thoroughly with water ( ) to completely remove DMF, which would otherwise obscure the 1H NMR spectrum at δ 2.88, 2.96, and 8.02 ppm. Dry over anhydrous Na2​SO4​ .

  • Validation Check 2 (NMR Preparation): Purify via silica gel chromatography. Dissolve 15–20 mg of the resulting clear oil in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS. Filter the solution through a glass wool plug directly into the NMR tube to eliminate particulate line-broadening agents.

SynthesisWorkflow A L-Leucic Acid (Chiral Pool) C SN2 Esterification (Inversion Avoided) A->C B Reagents: BnBr, Cs2CO3, DMF (0°C to RT) B->C D Aqueous Workup (EtOAc/H2O) C->D Quench E Silica Gel Chromatography (Hexanes/EtOAc) D->E Organic Phase F Pure Benzyl (2S)-2-hydroxy- 4-methylvalerate E->F Evaporation

Fig 1: Chemoselective synthesis workflow for benzyl (2S)-2-hydroxy-4-methylvalerate.

High-Resolution NMR Spectroscopy: Data & Interpretation

The defining feature of benzyl (2S)-2-hydroxy-4-methylvalerate's NMR spectrum is the extensive diastereotopicity induced by the C2 stereocenter. Because the molecule lacks an internal plane of symmetry, protons and carbons that would normally be chemically equivalent become anisochronous (magnetically distinct).

1H NMR Analysis (400 MHz, CDCl3​ )
  • Benzylic Protons ( δ 5.21 ppm): The −CH2​− protons of the benzyl group are adjacent to the chiral C2 center. They frequently appear as a tight AB quartet ( J≈12.0 Hz) rather than a simple singlet.

  • α -Proton ( δ 4.25 ppm): Appears as a doublet of doublets (dd, J=8.5,4.0 Hz) due to unequal coupling with the two distinct β -protons.

  • β -Protons ( δ 1.62 and 1.54 ppm): The methylene protons of the isobutyl chain are strongly diastereotopic, appearing as two separate complex multiplets.

  • δ -Methyls ( δ 0.95 and 0.92 ppm): The two methyl groups of the isobutyl tail are diastereotopic, resolving into two distinct doublets ( J=6.6 Hz) instead of a single 6H doublet.

NMR_COSY A alpha-CH (~4.25 ppm) B beta-CH2 (~1.55, 1.65 ppm) A->B 3J coupling E OH (~2.65 ppm) A->E 3J coupling (slow exch) C gamma-CH (~1.85 ppm) B->C 3J coupling D delta-CH3 (x2) (~0.92, 0.95 ppm) C->D 3J coupling

Fig 2: Primary 1H-1H COSY spin-spin coupling network in the isobutyl side chain.

Quantitative Data Summaries

Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment NotesAr-H7.32 – 7.42m-5HPhenyl ring protonsPh- CH2​ 5.21AB q (or s)12.22HDiastereotopic benzylic protons α -CH4.25dd8.5, 4.01HChiral center protonOH2.65br s-1HExchangeable (concentration dependent) γ -CH1.85m-1HIsobutyl methine β CH2a​ 1.62m-1HDiastereotopic methylene proton A β CH2b​ 1.54m-1HDiastereotopic methylene proton B δ CH3​ 0.95d6.63HDiastereotopic methyl group A δ CH3​ 0.92d6.63HDiastereotopic methyl group B Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3​ ) Chemical Shift ( δ , ppm)Carbon TypeAssignment175.6Quaternary (C=O)Ester Carbonyl135.1Quaternary (Ar)Aromatic ipso-Carbon128.8, 128.7, 128.5CH (Ar)Aromatic ortho, meta, para-Carbons69.2CH α -Carbon (C2)67.4 CH2​ Benzylic Carbon43.3 CH2​ β -Carbon (C3)24.5CH γ -Carbon (C4)23.3 CH3​ δ -Carbon (C5, diastereotopic)21.6 CH3​ δ -Carbon (C5, diastereotopic)

Advanced Spectral Features & Troubleshooting
  • Hydroxyl Proton Validation: The chemical shift of the -OH proton ( 2.65 ppm) is highly variable. If the assignment is ambiguous (e.g., overlapping with residual water at 1.56 ppm), perform a D2​O shake experiment . Add 1 drop of D2​O to the NMR tube, shake vigorously, and rescan. The peak at 2.65 ppm will disappear due to rapid deuterium exchange, self-validating the assignment.

  • Chiral Purity Determination: While the 1D 1H NMR confirms the chemical structure, it cannot differentiate between enantiomers. To validate the enantiomeric excess (ee) of the (2S) configuration, the sample should be derivatized with Mosher's acid chloride ((R)- or (S)-MTPA-Cl) in pyridine. The resulting diastereomeric Mosher esters will exhibit distinct α -CH and δ

    CH3​ shifts, allowing for precise integration and ee calculation.
Conclusion

The accurate NMR characterization of benzyl (2S)-2-hydroxy-4-methylvalerate relies heavily on understanding the magnetic inequivalence generated by its C2 stereocenter. Recognizing the diastereotopic splitting of the benzylic, β -methylene, and δ -methyl protons is crucial for confirming the structural integrity of this building block before deploying it in complex pharmaceutical syntheses.

References
  • Title: Structural and computational basis for potent inhibition of glutamate carboxypeptidase II by carbamate-based inhibitors Source: Bioorganic & Medicinal Chemistry (PMC) URL: [Link]

  • Title: Asymmetric Syntheses of Potent Antitumor Macrolides Cryptophycin B and Arenastatin A Source: European Journal of Organic Chemistry (Wiley) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Benzyl (2S)-2-hydroxy-4-methylvalerate

Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of benzyl (2S)-2-hydroxy-4-methylvalerate, a chiral ester derived from a leucine metabolite. Under...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of benzyl (2S)-2-hydroxy-4-methylvalerate, a chiral ester derived from a leucine metabolite. Understanding the fragmentation pathways of such molecules is critical for their unambiguous identification and structural elucidation in complex matrices, a common challenge in drug development, metabolomics, and synthetic chemistry. This document outlines the principal fragmentation mechanisms observed under Collision-Induced Dissociation (CID), explains the causality behind the formation of key diagnostic ions, and provides a foundational experimental protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to confidently interpret mass spectra and leverage this powerful analytical technique for structural confirmation.

Introduction: The Molecule and the Method

Chemical Identity of Benzyl (2S)-2-hydroxy-4-methylvalerate

Benzyl (2S)-2-hydroxy-4-methylvalerate is an organic ester with the molecular formula C₁₃H₁₈O₃ and a monoisotopic mass of 222.1256 Da. It is structurally composed of a benzyl alcohol moiety esterified with (2S)-2-hydroxy-4-methylvaleric acid. The latter is the α-hydroxy acid analog of the essential amino acid L-leucine. This structure possesses two key features that dictate its fragmentation behavior: a labile ester linkage and a stable benzylic group.

Molecular Structure: Chemical Structure of Benzyl (2S)-2-hydroxy-4-methylvalerate

Figure 1: Chemical structure of Benzyl (2S)-2-hydroxy-4-methylvalerate.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] In tandem mass spectrometry (MS/MS), a specific ion of interest (the precursor ion) is isolated and subjected to fragmentation, typically through collision with an inert gas in a process known as Collision-Induced Dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This process creates a fragmentation "fingerprint" that is unique to the molecule's structure.[2] Analyzing these patterns allows for the deduction of the original molecule's structural components and connectivity.[1][3]

For a molecule like benzyl (2S)-2-hydroxy-4-methylvalerate, electrospray ionization (ESI) is a common method to generate the protonated precursor ion, [M+H]⁺, at m/z 223.1334. The subsequent fragmentation of this ion provides a wealth of structural information.

Elucidation of Core Fragmentation Pathways

The fragmentation of protonated benzyl (2S)-2-hydroxy-4-methylvalerate is dominated by cleavages at its most chemically labile sites: the ester linkage and the bond connecting the benzyl group. The stability of the resulting fragments is the primary driving force for these reactions.[2]

Pathway A: Formation of the Tropylium Ion (m/z 91)

One of the most characteristic fragmentation pathways for benzyl-containing compounds is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[4][5][6] This pathway is initiated by the cleavage of the C-O bond between the benzylic carbon and the ester oxygen. The charge is retained by the benzyl fragment, which rearranges into the highly stable, aromatic tropylium cation. This fragment is often the base peak or one of the most intense signals in the spectrum due to its exceptional stability.

G precursor [M+H]⁺ m/z 223.13 fragment1 Tropylium Ion (C₇H₇⁺) m/z 91.05 precursor->fragment1 Benzylic C-O Cleavage neutral_loss - (2-hydroxy-4-methylvaleric acid) - 132.07 Da

Caption: Pathway A: Formation of the stable tropylium ion.

Pathway B: Ester Cleavage and Formation of the Acylium Ion (m/z 115)

A competing fragmentation pathway involves the cleavage of the ester bond with the loss of a neutral benzyl alcohol molecule (108.06 Da).[7][8][9] This process forms a protonated acylium ion derived from the 2-hydroxy-4-methylvaleric acid portion of the molecule at m/z 115.08.

This acylium ion can undergo further fragmentation:

  • Loss of Water (H₂O): A subsequent loss of a neutral water molecule (18.01 Da) from the hydroxyl group yields a fragment at m/z 97.07.

  • Loss of Carbon Monoxide (CO): Decarbonylation can occur, leading to the loss of a neutral CO molecule (28.00 Da) and the formation of a fragment at m/z 87.08.

G cluster_main Pathway B: Acylium Ion Formation cluster_sub Secondary Fragmentation precursor [M+H]⁺ m/z 223.13 acylium Acylium Ion [C₆H₁₁O₂]⁺ m/z 115.08 precursor->acylium - Benzyl Alcohol - 108.06 Da frag_h2o [C₆H₉O]⁺ m/z 97.07 acylium->frag_h2o - H₂O frag_co [C₅H₁₁O]⁺ m/z 87.08 acylium->frag_co - CO

Caption: Pathway B: Primary and secondary ester fragmentation.

Pathway C: Aliphatic Side-Chain Fragmentation

Cleavage within the isobutyl side chain of the 2-hydroxy-4-methylvalerate moiety can also occur. A common fragmentation for leucine and its derivatives is the loss of the isobutyl group as a radical (C₄H₉•, 57.07 Da), although in ESI-MS/MS, this is often seen as a neutral loss of isobutylene (C₄H₈, 56.11 Da) via a rearrangement. The loss of the isobutyl radical from the molecular ion would lead to a fragment at m/z 166.06.

Summary of Key Diagnostic Fragments

The following table summarizes the primary fragment ions expected from the MS/MS analysis of benzyl (2S)-2-hydroxy-4-methylvalerate. Utilizing high-resolution mass spectrometry (HRMS) is crucial for assigning the correct elemental composition to each fragment, thereby validating the proposed fragmentation pathway.

m/z (Monoisotopic) Proposed Formula Description of Loss from Precursor [M+H]⁺ Associated Pathway
223.1334[C₁₃H₁₉O₃]⁺Precursor Ion-
205.1228[C₁₃H₁₇O₂]⁺Neutral loss of H₂O (18.01 Da)Initial Dehydration
115.0759[C₆H₁₁O₂]⁺Neutral loss of benzyl alcohol (C₇H₈O, 108.06 Da)Pathway B
97.0653[C₆H₉O]⁺Loss of benzyl alcohol and H₂OPathway B (Secondary)
91.0548[C₇H₇]⁺Loss of 2-hydroxy-4-methylvaleric acid (C₆H₁₂O₃, 132.08 Da)Pathway A
87.0810[C₅H₁₁O]⁺Loss of benzyl alcohol and COPathway B (Secondary)

Experimental Protocol: A Self-Validating System

The trustworthiness of fragmentation analysis relies on a robust experimental protocol. The following provides a standard workflow for analyzing benzyl (2S)-2-hydroxy-4-methylvalerate using an ESI-QTOF (Quadrupole-Time-of-Flight) or a similar tandem mass spectrometer.

Sample Preparation & Infusion
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water (or acetonitrile:water) containing 0.1% formic acid. The acid is crucial for promoting protonation and efficient ion formation in positive ESI mode.

  • Infusion: Infuse the working solution directly into the mass spectrometer's ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable ion signal for method development.

Mass Spectrometer and ESI Source Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 – 4.5 kV

  • Nebulizer Gas (N₂): 1-2 Bar (instrument-dependent)

  • Drying Gas (N₂): 8-10 L/min at 200-250 °C

  • Mass Range (MS1 Scan): m/z 50-500 to confirm the presence of the [M+H]⁺ ion at m/z 223.13.

Rationale: These parameters are chosen to achieve efficient desolvation and ionization of the analyte while minimizing in-source fragmentation, ensuring the precursor ion at m/z 223.13 is the primary species entering the collision cell.

Tandem MS (MS/MS) Parameters
  • Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion at m/z 223.13.

  • Collision Gas: Argon (Ar).

  • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV). This is a critical step. Low CE will reveal the most labile bond cleavages (e.g., loss of benzyl alcohol), while higher CE will induce more extensive fragmentation, revealing secondary fragments and the stable tropylium ion. This provides a comprehensive view of the fragmentation landscape.

  • Mass Range (MS2 Scan): m/z 40-230 to capture all potential product ions.

G cluster_workflow Experimental Workflow sample Sample Preparation 1-10 µg/mL in MeOH/H₂O + 0.1% Formic Acid esi ESI Source [M] → [M+H]⁺ sample->esi q1 Quadrupole 1 (Q1) Isolate m/z 223.13 esi->q1 q2 Collision Cell (q) [M+H]⁺ + Ar → Fragments q1->q2 tof TOF Analyzer Separate Fragments by m/z q2->tof detector Detector Generate Spectrum tof->detector

Caption: A streamlined workflow for MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of benzyl (2S)-2-hydroxy-4-methylvalerate is a predictable process governed by fundamental principles of gas-phase ion chemistry. Its MS/MS spectrum is characterized by two dominant and structurally diagnostic pathways: the formation of the tropylium ion at m/z 91 and the loss of benzyl alcohol to produce an acylium ion at m/z 115 . The presence and relative intensities of these key fragments, along with their secondary dissociation products, provide a robust and self-validating fingerprint for the confident structural confirmation of this molecule. The experimental approach detailed in this guide provides a clear path for researchers to generate high-quality, interpretable data for this and structurally related compounds.

References

  • Mass Spectrometry: Fragmentation. 4

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. 10

  • The Mass Spectrometry of para-Substituted Benzyl Nitrates. 5

  • GCMS Section 6.14 - Fragmentation of Esters. 7

  • Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids... 6

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. 1

  • Fragmentation (mass spectrometry). 2

  • Mass Spectrometry - Fragmentation Patterns. 8

  • Mass Spectrometry - Examples. 9

  • PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. 11

  • Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. 3

Sources

Exploratory

synthesis pathways for benzyl (2S)-2-hydroxy-4-methylvalerate

An In-Depth Technical Guide to the Synthesis of Benzyl (2S)-2-hydroxy-4-methylvalerate Abstract This technical guide provides a comprehensive overview of the principal , a valuable chiral building block in modern drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Benzyl (2S)-2-hydroxy-4-methylvalerate

Abstract

This technical guide provides a comprehensive overview of the principal , a valuable chiral building block in modern drug development. The document is structured to provide researchers, scientists, and process chemists with both the theoretical underpinnings and practical, field-proven insights necessary for the successful synthesis of this target molecule. We will explore enzymatic and chemo-catalytic strategies, detailing the causality behind experimental choices and providing self-validating protocols. All methodologies are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Benzyl (2S)-2-hydroxy-4-methylvalerate

Chiral α-hydroxy esters are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their stereochemical purity is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Benzyl (2S)-2-hydroxy-4-methylvalerate, with its defined stereocenter and the versatile benzyl protecting group, serves as a key precursor for more complex molecules. The benzyl group can be selectively removed under mild hydrogenolysis conditions, making it an ideal protecting group for the carboxylic acid moiety during subsequent synthetic transformations. The core challenge in its synthesis lies in the efficient and highly selective establishment of the (S)-stereocenter at the C2 position.

This guide will delve into the primary methodologies for achieving this synthesis with high enantiomeric purity:

  • Enzymatic Synthesis: Leveraging the high stereoselectivity of enzymes, particularly lipases and ketoreductases.

  • Chemo-catalytic Asymmetric Synthesis: Employing chiral metal complexes to catalyze the stereoselective reduction of a prochiral precursor.

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products, such as L-leucine, as the starting material.

The selection of a specific pathway will depend on factors such as scalability, cost of goods, required enantiomeric purity, and available laboratory equipment.

Overview of Synthetic Strategies

The synthesis of benzyl (2S)-2-hydroxy-4-methylvalerate can be approached from several distinct starting points. The choice of strategy dictates the reagents, catalysts, and reaction conditions required. Below is a high-level overview of the convergent pathways discussed in this guide.

G cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Target Molecule Benzyl 2-oxo-4-methylvalerate Benzyl 2-oxo-4-methylvalerate Chemo-catalytic Asymmetric Reduction Chemo-catalytic Asymmetric Reduction Benzyl 2-oxo-4-methylvalerate->Chemo-catalytic Asymmetric Reduction Racemic Benzyl 2-hydroxy-4-methylvalerate Racemic Benzyl 2-hydroxy-4-methylvalerate Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic Benzyl 2-hydroxy-4-methylvalerate->Enzymatic Kinetic Resolution L-Leucine L-Leucine Chiral Pool Synthesis Chiral Pool Synthesis L-Leucine->Chiral Pool Synthesis Benzyl (2S)-2-hydroxy-4-methylvalerate Benzyl (2S)-2-hydroxy-4-methylvalerate Chemo-catalytic Asymmetric Reduction->Benzyl (2S)-2-hydroxy-4-methylvalerate Enzymatic Kinetic Resolution->Benzyl (2S)-2-hydroxy-4-methylvalerate Chiral Pool Synthesis->Benzyl (2S)-2-hydroxy-4-methylvalerate

Caption: High-level overview of the main synthetic routes to Benzyl (2S)-2-hydroxy-4-methylvalerate.

Pathway I: Chemo-catalytic Asymmetric Hydrogenation

This pathway is one of the most direct and efficient methods for producing enantiomerically pure α-hydroxy esters. It involves the asymmetric hydrogenation of the corresponding α-keto ester, benzyl 2-oxo-4-methylvalerate, using a chiral transition metal catalyst. Ruthenium-based catalysts, particularly those with chiral bisphosphine ligands like Tunephos, have demonstrated excellent enantioselectivity for this type of transformation.[1]

The key to this process is the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen to one face of the ketone, preferentially forming one enantiomer of the alcohol. The choice of chiral ligand is critical for achieving high enantiomeric excess (ee).[1]

Reaction Scheme

G Benzyl 2-oxo-4-methylvalerate Start: Benzyl 2-oxo-4-methylvalerate Product End: Benzyl (2S)-2-hydroxy-4-methylvalerate Benzyl 2-oxo-4-methylvalerate->Product Asymmetric Hydrogenation Catalyst [RuCl2((S)-C3-Tunephos)] H2 (gas) Catalyst->Product

Caption: Asymmetric hydrogenation of benzyl 2-oxo-4-methylvalerate.

Experimental Protocol: Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with the Ru-Tunephos catalyst (e.g., RuCl2((S)-C3-Tunephos)) (0.1-1 mol%).

  • Substrate Addition: A solution of benzyl 2-oxo-4-methylvalerate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is added to the reaction vessel.

  • Reaction Execution: The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line. The system is purged with hydrogen several times before being pressurized to the desired level (typically 10-50 atm).

  • Monitoring: The reaction is stirred at a controlled temperature (e.g., 25-50 °C) and monitored by an appropriate method (e.g., HPLC or GC) to determine conversion.

  • Work-up and Purification: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure benzyl (2S)-2-hydroxy-4-methylvalerate.

  • Chiral Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC.

Data Summary: Expected Outcomes
ParameterExpected ValueRationale/Reference
Catalyst Loading 0.1 - 1.0 mol%Efficient catalysis is a hallmark of these systems.
Hydrogen Pressure 10 - 50 atmSufficient for hydrogenation without requiring extreme pressures.[1]
Temperature 25 - 50 °CMild conditions to preserve catalyst and product integrity.
Yield >95%Asymmetric hydrogenations are typically high-yielding.
Enantiomeric Excess >97% eeRu-Tunephos catalysts are known for high enantioselectivity.[1]

Pathway II: Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[2][3] For the synthesis of benzyl (2S)-2-hydroxy-4-methylvalerate, two primary enzymatic strategies can be employed: kinetic resolution of a racemic mixture or stereoselective reduction of the corresponding keto-ester.

Sub-pathway A: Lipase-Catalyzed Kinetic Resolution

In this approach, a lipase enzyme is used to selectively acylate one enantiomer of a racemic mixture of benzyl 2-hydroxy-4-methylvalerate, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer. Lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective for such resolutions.[3][4]

The choice of acyl donor and solvent is crucial for optimizing both the reaction rate and the enantioselectivity.[2]

G Racemate Racemic Benzyl 2-hydroxy-4-methylvalerate Products (S)-Benzyl 2-hydroxy-4-methylvalerate + (R)-Benzyl 2-acetoxy-4-methylvalerate Racemate->Products AcylDonor Vinyl Acetate AcylDonor->Products Enzyme Novozym 435 (CALB) Enzyme->Products

Caption: Lipase-catalyzed kinetic resolution.

  • Reaction Setup: To a solution of racemic benzyl 2-hydroxy-4-methylvalerate (1.0 eq) in an organic solvent (e.g., toluene or hexane), add an acyl donor such as vinyl acetate (0.5-0.6 eq).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture.

  • Reaction Execution: The reaction is stirred at a controlled temperature (e.g., 40 °C).

  • Monitoring: The reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached. This is critical to maximize the enantiomeric purity of both the remaining starting material and the product.

  • Work-up and Separation: The enzyme is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure. The resulting mixture of the (S)-alcohol and the (R)-acetate is then separated by column chromatography.

Sub-pathway B: Ketoreductase-Mediated Asymmetric Reduction

This method utilizes a ketoreductase (KRED) enzyme to directly reduce benzyl 2-oxo-4-methylvalerate to the (S)-alcohol.[5] These enzymes often require a cofactor like NADPH, which is typically regenerated in situ using a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase. Commercially available KRED screening kits allow for the rapid identification of an enzyme with the desired stereoselectivity.

G Ketoester Benzyl 2-oxo-4-methylvalerate Product Benzyl (2S)-2-hydroxy-4-methylvalerate Ketoester->Product EnzymeSystem Ketoreductase (KRED) NADPH (cofactor) Isopropanol (co-substrate) EnzymeSystem->Product G L-Leucine Start: L-Leucine HydroxyAcid (S)-2-hydroxy-4-methylvaleric acid L-Leucine->HydroxyAcid Diazotization Diazotization 1. NaNO2, H2SO4 2. H2O Diazotization->HydroxyAcid Product End: Benzyl (2S)-2-hydroxy-4-methylvalerate HydroxyAcid->Product Esterification Esterification Benzyl Alcohol Boric Acid Esterification->Product

Sources

Foundational

physical characteristics and solubility of benzyl (2S)-2-hydroxy-4-methylvalerate

An In-depth Technical Guide to the Physical and Solubility Characteristics of Benzyl (2S)-2-hydroxy-4-methylvalerate Introduction Benzyl (2S)-2-hydroxy-4-methylvalerate is an organic compound of interest in various field...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Solubility Characteristics of Benzyl (2S)-2-hydroxy-4-methylvalerate

Introduction

Benzyl (2S)-2-hydroxy-4-methylvalerate is an organic compound of interest in various fields, potentially including fragrance, flavor, and pharmaceutical industries, given the common applications of related benzyl esters and hydroxyvalerate derivatives.[1][2][3] A thorough understanding of its physical and chemical properties, particularly its solubility, is fundamental for its application in drug development, formulation, and synthesis.[4][5] This guide provides a comprehensive overview of the predicted physical characteristics of benzyl (2S)-2-hydroxy-4-methylvalerate and a detailed experimental protocol for the empirical determination of its solubility.

Chemical Identity

  • IUPAC Name: Benzyl (2S)-2-hydroxy-4-methylpentanoate

  • Molecular Formula: C13H18O3

  • Molecular Weight: 222.28 g/mol

  • Chemical Structure:

Predicted Physical Characteristics

PropertyPredicted ValueRationale/Comparison
Appearance Colorless to pale yellow liquidSimilar benzyl esters are often described as colorless or pale yellow liquids.[1]
Boiling Point > 200 °C (at standard pressure)The presence of the benzyl group and the overall molecular weight suggest a high boiling point. For comparison, benzyl benzoate boils at 323°C.[7]
Density ~1.0 g/mLThe density is likely to be close to that of water, a common characteristic for many organic esters.
Refractive Index ~1.49 - 1.51Based on values for similar aromatic esters.[3]

Solubility Profile

The solubility of a compound is a critical parameter for its application, especially in formulations and biological systems. The principle of "like dissolves like" is a guiding tenet for predicting solubility.[8]

Predicted Solubility
Solvent TypeSolvent ExamplesPredicted SolubilityRationale
Non-polar Hexane, TolueneSolubleThe benzyl group and the alkyl chain contribute to non-polar character, favoring solubility in non-polar solvents.[9]
Polar Aprotic Acetone, Ethyl AcetateSolubleThese solvents can engage in dipole-dipole interactions with the ester and hydroxyl groups.[9]
Polar Protic Ethanol, MethanolSolubleThe hydroxyl group can participate in hydrogen bonding with protic solvents.[9]
Aqueous WaterSparingly Soluble to InsolubleThe large non-polar benzyl and isobutyl groups are expected to dominate, leading to low water solubility, a common trait for esters of this size.[7]

Experimental Determination of Solubility: A Protocol

Given the absence of definitive solubility data, experimental determination is crucial. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9]

Objective

To determine the equilibrium solubility of benzyl (2S)-2-hydroxy-4-methylvalerate in a given solvent at a specified temperature.

Materials and Equipment
  • Benzyl (2S)-2-hydroxy-4-methylvalerate

  • Selected solvents (e.g., water, ethanol, hexane)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature for 24-72h prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Prepare dilutions sep2->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions for Calibration Curve:

    • Accurately weigh a known amount of benzyl (2S)-2-hydroxy-4-methylvalerate and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. This is crucial for creating a reliable calibration curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of benzyl (2S)-2-hydroxy-4-methylvalerate to a glass vial containing a known volume of the solvent. The excess solid is necessary to ensure that the solution reaches saturation.

    • Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. This ensures that the maximum amount of the compound has dissolved.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.[9]

  • Quantification:

    • Analyze the standard solutions using HPLC to generate a calibration curve of detector response versus concentration.

    • Analyze the filtered supernatant from the saturated solutions using the same HPLC method.

    • Determine the concentration of the compound in the supernatant by interpolating its detector response on the calibration curve.

  • Data Reporting:

    • The solubility is reported as the average concentration from the triplicate samples, typically in mg/mL or mol/L, at the specified temperature.

Instrumentation and Data Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of the solute due to its high sensitivity and accuracy.[9] A reversed-phase C18 column is often suitable for compounds of this nature. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector is appropriate, given the presence of the aromatic benzyl group.

Safety Precautions

Standard laboratory safety practices should be followed when handling benzyl (2S)-2-hydroxy-4-methylvalerate and the solvents used in this protocol. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) for the compound and solvents.[10]

References

  • PubChem. benzyl (2S)-2-hydroxypropanoate | C10H12O3 | CID 11052238. [Link]

  • PubChem. Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

  • The Good Scents Company. benzyl isovalerate, 103-38-8. [Link]

  • Flavor and Extract Manufacturers Association. 2-HYDROXY-4-METHYLBENZALDEHYDE | FEMA. [Link]

  • The Good Scents Company. methyl 2-hydroxy-4-methyl valerate, 40348-72-9. [Link]

  • Google Patents. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • Chemos GmbH&Co.KG. Safety Data Sheet: calcium (±)-bis[2-hydroxy-4-methylvalerate]. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • PubChem. Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate. [Link]

  • PubMed. Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. [Link]

  • Beilstein Journals. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ResearchGate. (PDF) Two pseudo-enantiomeric forms of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxamide and their analgesic properties. [Link]

  • PubChem. (2S)-2-[[4-[[benzyl-(5-fluoro-3-pyridinyl)amino]methyl]. [Link]

  • Organic Syntheses Procedure. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]

  • Carl ROTH. Safety Data Sheet: Benzyl benzoate. [Link]

  • NextSDS. benzyl((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate. [Link]

  • Hubei Greenhome Materials Technology ,INC. Benzyl Benzoate. [Link]

  • Preprints.org. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • NIST WebBook. Benzenemethanol, 4-hydroxy-. [Link]

  • Organic Syntheses Procedure. 3-benzyloxy-2-methyl propanoate. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

  • Google Patents. A PROCESS FOR THE PREPARATION OF BENZYL [(3AS,4R,6S,6AR)-6-HYDROXY-2,2.
  • ResearchGate. The application research of benzyl methacrylate (BzMA) in acrylate latex pressure sensitive adhesives. [Link]

  • PMC. Synthesis of Benzyl 2-Deoxy-C-Glycosides. [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoretentive Synthesis of Benzyl (2S)-2-hydroxy-4-methylvalerate from L-Leucine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The synthesis of complex macrocyclic depsipeptides (such...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of complex macrocyclic depsipeptides (such as cryptophycins and gallinamide A analogs) frequently requires enantiopure α -hydroxy acids as foundational chiral building blocks. Benzyl (2S)-2-hydroxy-4-methylvalerate (also known as benzyl L-leucate) is a critical intermediate in these workflows.

This application note details a highly optimized, two-phase protocol for the stereoretentive conversion of the chiral pool amino acid L-leucine into its corresponding α -hydroxy benzyl ester. By leveraging neighboring group participation (NGP) during diazotization and employing mild, base-mediated alkylation, this workflow prevents racemization and suppresses self-condensation (estolide formation), ensuring a high-yielding, self-validating synthetic system.

Mechanistic Rationale & Pathway Visualization

To achieve true synthetic mastery, one must understand the causality behind the reagent selection. The transformation of L-leucine to L-leucic acid relies on a Sandmeyer-type diazotization.

The Double-Inversion Phenomenon: When the α -amino group is converted to a diazonium ion, the adjacent carboxylate group acts as an internal nucleophile. It displaces the N2​ leaving group via an SN​2 mechanism to form a highly strained α -lactone intermediate (Inversion 1 ). Subsequently, water acts as a nucleophile to open the α -lactone ring via a second SN​2 attack (Inversion 2 ). This double inversion results in the net retention of the (S)-stereocenter.

Causality in Reagent Selection:

  • Why H2​SO4​ instead of HCl ? Utilizing hydrochloric acid introduces nucleophilic chloride ions into the matrix, which competitively open the α -lactone to form L- α -chloroisocaproic acid. Sulfuric acid provides the non-nucleophilic bisulfate ( HSO4−​ ) counterion, ensuring that water is the exclusive nucleophile [1].

  • Why mild alkylation over Fischer esterification? α -Hydroxy acids are highly prone to intermolecular self-condensation under strongly acidic, dehydrating conditions. By utilizing benzyl bromide and a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF), we selectively alkylate the carboxylate anion without activating the secondary hydroxyl group [2].

G A L-Leucine (2S)-2-amino- 4-methylpentanoic acid B Diazonium Intermediate A->B NaNO2, H2SO4 0 °C C Alpha-Lactone Intermediate B->C - N2 Intramolecular attack D L-Leucic Acid (2S)-2-hydroxy- 4-methylpentanoic acid C->D H2O Ring opening E Benzyl (2S)-2-hydroxy- 4-methylvalerate D->E BnBr, K2CO3 DMF, RT

Mechanistic workflow for stereoretentive synthesis of benzyl (2S)-2-hydroxy-4-methylvalerate.

Quantitative Data & Stoichiometry

The following tables summarize the critical stoichiometric parameters and analytical validation metrics required to execute this protocol successfully.

Table 1: Stoichiometric Parameters for Phase 1 & 2

PhaseReagent / MaterialMW ( g/mol )EquivalentsAmount (per 10g scale)Function
1 L-Leucine131.171.0010.0 gStarting Material
1 Sodium Nitrite ( NaNO2​ )69.001.507.89 gDiazotizing Agent
1 H2​SO4​ (0.5 M aqueous)98.08Excess150 mLAcidic Medium / Reactant
2 L-Leucic Acid (Intermediate)132.161.00~7.5 g (Assumed)Phase 1 Product
2 Benzyl Bromide ( BnBr )171.041.107.43 mLAlkylating Agent
2 Potassium Carbonate ( K2​CO3​ )138.211.209.41 gMild Base
2 N,N-Dimethylformamide (DMF)73.09Solvent50 mLPolar Aprotic Solvent

Table 2: Expected Analytical Validation Data

MetricL-Leucic Acid (Intermediate)Benzyl (2S)-2-hydroxy-4-methylvalerate (Product)
TLC ( Rf​ ) ~0.2 (EtOAc/Hexanes 1:1, streak)~0.6 (EtOAc/Hexanes 1:4)
UV Activity (254 nm) Inactive (Requires KMnO4​ stain)Highly Active (Self-validating indicator)
1 H NMR ( CDCl3​ ) δ ~4.25 (dd, 1H, α -CH) δ 7.35 (m, 5H, Ar-H), 5.20 (s, 2H, CH2​ -Ar), 4.22 (m, 1H, α -CH)
IR Spectroscopy Broad OH/COOH stretch (~3000-3400 cm−1 )Sharp Ester C=O (~1735 cm−1 ), OH (~3450 cm−1 )

Step-by-Step Experimental Protocol

Phase 1: Synthesis of L-Leucic Acid via Diazotization

Note: This reaction liberates nitrogen gas ( N2​ ) and potentially toxic nitrogen oxides ( NOx​ ). Perform in a well-ventilated fume hood.

  • Preparation: Equip a 500 mL round-bottom flask with a large magnetic stir bar and an addition funnel.

  • Dissolution: Suspend L-Leucine (10.0 g, 76.2 mmol) in 150 mL of 0.5 M H2​SO4​ . Stir vigorously until complete dissolution is achieved.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Strict thermal control prevents the runaway exothermic decomposition of nitrous acid.

  • Diazotization: Dissolve NaNO2​ (7.89 g, 114.3 mmol) in 30 mL of deionized water. Transfer this to the addition funnel and add dropwise to the L-leucine solution over 45 minutes.

  • Self-Validation Check: Observe continuous, controlled effervescence (evolution of N2​ gas). This visual cue confirms the decomposition of the diazonium intermediate into the α -lactone.

  • Maturation: Stir the reaction mixture at 0 °C for 2 hours, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 15 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether ( 4×75 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4​ . Filter and concentrate under reduced pressure to yield crude L-leucic acid as a pale yellow oil that may slowly crystallize.

Phase 2: Base-Mediated Benzylation
  • Activation: In a 250 mL round-bottom flask, dissolve the crude L-leucic acid (~7.5 g, 56.7 mmol) in 50 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (9.41 g, 68.0 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to facilitate carboxylate formation.

  • Alkylation: Using a syringe, add Benzyl bromide (7.43 mL, 62.4 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Self-Validation Check: Spot the reaction on a silica TLC plate. The appearance of a distinct, UV-active spot at a higher Rf​ confirms the attachment of the benzyl chromophore.

  • Quenching & Workup: Pour the reaction mixture into 150 mL of ice-cold distilled water to quench. Extract the aqueous matrix with Ethyl Acetate ( 3×50 mL).

  • DMF Removal: Critical Step. Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine ( 4×50 mL). DMF is highly soluble in EtOAc; repeated aqueous washing is mandatory to partition it out of the organic phase.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify the crude ester via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford pure benzyl (2S)-2-hydroxy-4-methylvalerate as a clear, colorless oil.

Troubleshooting & Critical Parameters

  • Low Yield in Phase 1 (Incomplete Conversion): If gas evolution ceases prematurely, the nitrous acid may have decomposed before reacting. Ensure the NaNO2​ solution is added slowly and strictly at 0 °C.

  • Presence of Estolides (Oligomers) in Phase 2: If mass spectrometry indicates dimers or trimers, the reaction was likely exposed to acidic conditions or excessive heat. Ensure the K2​CO3​ is fully anhydrous to prevent localized hydrolysis and subsequent self-esterification.

  • Residual DMF in Final Product: DMF contamination will present as distinct peaks in the 1 H NMR spectrum at δ 2.88, 2.96, and 8.02. If observed, redissolve the product in diethyl ether and repeat the 5% aqueous LiCl washes.

References

  • Source: Google Patents (US Patent 2461701A)
  • Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain Source: National Institutes of Health (PMC) URL:[Link]

Application

Application Note: High-Fidelity Catalytic Hydrogenolysis of Benzyl (2S)-2-hydroxy-4-methylvalerate

Introduction Benzyl (2S)-2-hydroxy-4-methylvalerate (the benzyl ester of L-leucic acid) is a highly valuable chiral building block utilized in the synthesis of depsipeptides, targeted therapeutic conjugates, and Glutamat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzyl (2S)-2-hydroxy-4-methylvalerate (the benzyl ester of L-leucic acid) is a highly valuable chiral building block utilized in the synthesis of depsipeptides, targeted therapeutic conjugates, and Glutamate Carboxypeptidase II (GCPII) inhibitors[1]. The removal of the benzyl protecting group to liberate the free α -hydroxy acid must be executed with absolute chemoselectivity and stereofidelity. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) serves as the gold standard for this transformation, offering quantitative yields under mild, neutral conditions[2].

Mechanistic Rationale & Experimental Design

Stereochemical Preservation (Expertise & Experience): A primary concern during the deprotection of α -hydroxy esters is the potential for racemization at the C2 chiral center or the over-reduction of the aliphatic hydroxyl group. Hydrogenolysis over Pd/C is highly specific to benzylic C–O bonds due to the requisite coordination of the aromatic ring to the palladium surface. Because the (2S) stereocenter is aliphatic and sterically distinct from the benzylic cleavage site, its stereochemical integrity is perfectly preserved during the reaction. The α -hydroxyl group remains entirely unreactive under these conditions.

Solvent Selection Causality: While methanol (MeOH) and ethanol (EtOH) are standard solvents for general hydrogenolysis[2], ethyl acetate (EtOAc) is strongly preferred for α -hydroxy esters. Protic solvents can occasionally induce trace transesterification or competitive side reactions. EtOAc provides excellent solubility for both the starting benzyl ester and the resulting carboxylic acid, completely suppresses transesterification, and facilitates straightforward product recovery via direct evaporation. This specific solvent modification has been successfully validated in the synthesis of complex carbamate-based GCPII inhibitors utilizing benzyl 2-hydroxy-4-methylvalerate[1].

Pressure and Kinetics: While balloon pressure (1 atm) is often sufficient for simple benzylic deprotections, utilizing a Parr hydrogenator at 30 psi ensures rapid, complete conversion (typically within 12 hours). This prevents prolonged catalyst exposure, which can lead to trace impurities or degradation[1].

Logical Workflows and Pathways

Hydrogenolysis_Workflow Substrate Benzyl (2S)-2-hydroxy- 4-methylvalerate Setup Reaction Setup EtOAc + 10% Pd/C Substrate->Setup Reaction Hydrogenolysis H2 (30 psi), 12h, RT Setup->Reaction Filtration Celite Filtration Remove Catalyst Reaction->Filtration Product (2S)-2-hydroxy- 4-methylvaleric acid Filtration->Product

Figure 1: Standard experimental workflow for the catalytic hydrogenolysis of benzyl esters.

Mechanism_Pathway A Pd/C Surface Adsorption (Aromatic Ring Coordination) C Benzylic C-O Bond Cleavage (Transition State) A->C B H2 Activation (Dissociative Chemisorption) B->C D Toluene (Byproduct) C->D E Free α-Hydroxy Acid (Stereocenter Intact) C->E

Figure 2: Mechanistic pathway of Pd/C catalyzed benzylic C-O bond cleavage.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters compared against alternative conditions, demonstrating the empirical causality behind the selected protocol.

ParameterCondition A (Optimized)Condition B (Standard)Condition C (Transfer)
Catalyst 10% Pd/C (10% w/w)5% Pd/C (10% w/w)10% Pd/C (20% w/w)
Solvent Ethyl Acetate (EtOAc)Methanol (MeOH)Methanol (MeOH)
H₂ Source H₂ Gas (30 psi)H₂ Gas (Balloon, 1 atm)Ammonium Formate
Time 12 hours24 hours4 hours
Yield >99% (Quantitative)92%85%
Purity / ee >99% / >99%95% / >99%90% (Trace formylation)
Rationale Preferred for GCPII[1]Risk of transesterificationExothermic, side reactions

Detailed Experimental Protocol

Self-Validating System Note: This protocol incorporates TLC monitoring and specific trituration steps to ensure the product is isolated in high purity without the need for aqueous acid/base extraction. Aqueous workups risk lactonization or catastrophic mass loss of the highly water-soluble α -hydroxy acid.

Reagents & Materials:

  • Benzyl (2S)-2-hydroxy-4-methylvalerate (1.0 eq, e.g., 5.0 mmol, 1.11 g)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10% w/w relative to substrate, ~110 mg)

  • Ethyl Acetate (EtOAc), HPLC grade (25 mL)

  • Hydrogen gas (H₂), cylinder

  • Celite® 545

  • Diethyl ether (for trituration)

Equipment:

  • Parr Hydrogenation Apparatus (or heavy-walled glass reaction vessel with gas manifold)

  • Vacuum filtration setup (Buchner funnel or fritted glass funnel)

Step-by-Step Methodology:

  • Reaction Preparation: In a clean, dry hydrogenation vessel, dissolve benzyl (2S)-2-hydroxy-4-methylvalerate (5.0 mmol) in 25 mL of EtOAc.

  • Catalyst Addition: Carefully add the 10% Pd/C (110 mg). Safety Note: Dry Pd/C is highly pyrophoric, especially in the presence of solvent vapors. Using 50% wet Pd/C mitigates this risk. Always add the catalyst under an inert atmosphere (N₂ or Ar).

  • Purging: Seal the vessel and connect it to the Parr shaker. Purge the vessel by pressurizing with N₂ to 20 psi and carefully releasing the pressure. Repeat this three times to evacuate all oxygen.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 30 psi. Begin agitation (shaking or vigorous magnetic stirring) at room temperature (20–25 °C).

  • Monitoring: Allow the reaction to proceed for 12 hours[1]. The reaction progress is self-validated by monitoring the pressure drop (if using a closed system) and confirmed by TLC (Hexanes/EtOAc 7:3). The starting material is UV-active due to the benzyl group, whereas the product is strictly UV-inactive and requires staining with KMnO₄ or bromocresol green.

  • Quenching & Filtration: Once complete, stop agitation and carefully vent the H₂ gas. Purge the vessel three times with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with an additional 15–20 mL of EtOAc. Caution: Do not let the filtered Pd/C dry out completely on the filter paper; wet it with water before disposal to prevent fires.

  • Concentration: Evaporate the combined filtrate under reduced pressure using a rotary evaporator. Keep the water bath temperature < 35 °C to prevent potential volatilization or thermal degradation of the product.

  • Isolation: Triturate the resulting residue with cold diethyl ether to precipitate the pure (2S)-2-hydroxy-4-methylvaleric acid as a white solid[1]. Filter and dry under high vacuum. Expected yield: Quantitative (>99%).

Troubleshooting:

  • Incomplete Conversion: Often caused by catalyst poisoning (e.g., trace sulfur or amines from previous synthetic steps). Resolve by filtering the mixture, adding a fresh batch of 10% Pd/C, and resubjecting to H₂.

  • Product Loss during Workup: (2S)-2-hydroxy-4-methylvaleric acid is highly soluble in water. Avoid aqueous workups entirely. The direct filtration and evaporation method ensures complete mass recovery.

References

  • Structural and computational basis for potent inhibition of glutamate carboxypeptidase II by carbamate-based inhibitors. PubMed Central (PMC).
  • Benzyl Protection. Common Organic Chemistry.

Sources

Method

Application Note: Chemoselective Esterification Strategies for (2S)-2-Hydroxy-4-methylvaleric Acid to Benzyl Esters

Introduction and Strategic Overview The synthesis of benzyl (2S)-2-hydroxy-4-methylvalerate from (2S)-2-hydroxy-4-methylvaleric acid (commonly known as L-leucic acid) presents a classic chemoselectivity challenge in orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The synthesis of benzyl (2S)-2-hydroxy-4-methylvalerate from (2S)-2-hydroxy-4-methylvaleric acid (commonly known as L-leucic acid) presents a classic chemoselectivity challenge in organic synthesis. The substrate possesses two reactive nucleophilic centers: a carboxylic acid ( pKa​≈3.8 ) and a secondary α -hydroxyl group ( pKa​≈15 ).

When targeting the benzyl ester, researchers must carefully select reaction conditions to prevent intermolecular self-condensation (forming linear oligomers or lactides) and undesired O -acylation. Traditional acid-catalyzed Fischer esterification or coupling-reagent-mediated esterification (e.g., EDC/DMAP) with benzyl alcohol often activates the carboxylate as an electrophile. This inadvertently invites the unprotected α -hydroxyl group to participate in competing nucleophilic attacks[1].

To bypass this, the industry-standard methodology shifts the paradigm from electrophilic activation of the acid to nucleophilic alkylation of the carboxylate. By utilizing a mild base to selectively deprotonate the carboxylic acid, the resulting carboxylate anion acts as a nucleophile against an alkyl halide (benzyl bromide), leaving the α -hydroxyl group completely unreacted [2].

Mechanistic Causality: Alkylation vs. Direct Esterification

The Carboxylate Alkylation Pathway (Preferred)

The preferred method utilizes Benzyl Bromide ( BnBr ) and a carbonate base (e.g., K2​CO3​ or Cs2​CO3​ ) in a polar aprotic solvent like DMF or DMSO [1][3].

  • Causality of Base Selection: The pKa​ gap between the carboxylic acid and the hydroxyl group allows for quantitative, selective deprotonation of the acid using a mild base.

  • Causality of Solvent: Polar aprotic solvents like DMF strip the solvation shell from the potassium or cesium cation, rendering the carboxylate anion highly nucleophilic for the SN​2 displacement of the bromide.

The Direct Esterification Pathway (Alternative)

Direct esterification using Benzyl Alcohol ( BnOH ) and a carbodiimide (like DIC or EDC) is possible but requires strict stoichiometric control.

  • Causality of Side Reactions: If 4-Dimethylaminopyridine (DMAP) is used as a catalyst, it forms an highly active acylpyridinium intermediate. The proximity of the α -hydroxyl group makes it highly susceptible to attacking this intermediate, leading to depsipeptide formation. If this route is chosen, DMAP must be omitted or used in extreme moderation, and BnOH must be supplied in large excess.

G A L-Leucic Acid (α-hydroxy acid) B Method A: Alkylation BnBr + K2CO3 / DMF A->B Preferred (Base-mediated) C Method B: Coupling BnOH + EDC / DCM A->C Alternative (Acid/Coupling) D Chemoselective SN2 (Hydroxyl Intact) B->D E Electrophilic Activation (Hydroxyl Competes) C->E F Benzyl (2S)-2-hydroxy- 4-methylvalerate D->F G Complex Mixture (Esters + Lactides) E->G

Figure 1: Chemoselective pathways for the esterification of L-leucic acid.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters for the esterification of L-leucic acid, demonstrating the superior yield and purity profile of the alkylation method over direct coupling.

Reagent SystemSolventTempEquivalents (Substrate:Reagent)Yield (%)Oligomerization Risk
BnBr / Cs2​CO3​ DMSORT1.0 : 1.1 : 1.288 - 92Low
BnBr / K2​CO3​ DMF0 °C RT1.0 : 1.1 : 1.585 - 90Low
BnBr / NaHCO3​ DMFRT1.0 : 1.2 : 2.075 - 80Low
BnOH / DIC DCM0 °C RT1.0 : 5.0 : 1.150 - 65High ( O -acylation)

Experimental Protocols

Protocol A: Chemoselective Benzylation via Alkylation (Gold Standard)

This self-validating protocol ensures the protection of the carboxylate while maintaining the integrity of the α -hydroxyl group [1][3].

Materials:

  • (2S)-2-Hydroxy-4-methylvaleric acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate ( K2​CO3​ , anhydrous, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Solvation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with (2S)-2-hydroxy-4-methylvaleric acid (1.0 eq). Dissolve in anhydrous DMF to achieve a 0.3 M concentration under an inert argon atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add Benzyl bromide (1.1 eq) dropwise over 10 minutes to control the exotherm and prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Hexanes:EtOAc 3:1). Visualize using a KMnO4​ stain. The product will appear as a distinct, higher Rf​ spot compared to the baseline-retained starting acid.

  • Quench & Extraction: Quench the reaction by adding deionized water (equal to 3x the reaction volume). Extract the aqueous layer iteratively with Ethyl Acetate (EtOAc) or Diethyl Ether ( 3×20 mL).

  • DMF Removal (Critical Step): Wash the combined organic phases rigorously with deionized water ( 5×20 mL) and saturated brine ( 1×20 mL). Causality: DMF partitions into the organic layer; extensive aqueous washing is required to pull it back into the aqueous phase.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield a crude oil.

  • Purification: Purify via flash column chromatography (gradient elution of 5% to 20% EtOAc in Hexanes).

Protocol B: Direct Esterification with Benzyl Alcohol (Alternative)

Use this method only if alkyl halides must be avoided.

Step-by-Step Methodology:

  • Dissolve L-leucic acid (1.0 eq) and Benzyl alcohol (5.0 eq) in anhydrous DCM (0.2 M). Causality: A massive excess of BnOH drives the equilibrium toward the benzyl ester and outcompetes the substrate's own hydroxyl group.

  • Cool to 0 °C and add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq). Do not add DMAP.

  • Stir at 0 °C for 1 hour, then at room temperature for 12 hours.

  • Filter the reaction mixture through a Celite pad to remove the precipitated diisopropylurea (DIU) byproduct [1].

  • Concentrate the filtrate and purify via flash chromatography to separate the product from the excess benzyl alcohol.

Workflow Step1 1. Substrate Preparation L-Leucic Acid in Anhydrous DMF Step2 2. Carboxylate Formation Add K2CO3 (1.5 eq), Stir 15 min Step1->Step2 Step3 3. Alkylation Dropwise BnBr at 0 °C -> RT Step2->Step3 Step4 4. Reaction Monitoring TLC (Hex/EtOAc), KMnO4 Stain Step3->Step4 Step5 5. Aqueous Workup Extract with EtOAc, 5x H2O Wash (Remove DMF) Step4->Step5 Step6 6. Analytical Validation 1H NMR & Mass Spectrometry Step5->Step6

Figure 2: Step-by-step workflow for the chemoselective benzylation of L-leucic acid.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized product, the protocol must be validated using 1H NMR spectroscopy. The structural integrity of the α -hydroxyl group is the primary validation metric.

  • Benzyl CH2​ Protons: Look for a distinct singlet or an AB quartet (due to the adjacent chiral center) integrating to 2H around δ 5.10 - 5.25 ppm . This confirms successful esterification [2].

  • α -Proton (CH-OH): The proton on the chiral center should appear as a multiplet around δ 4.00 - 4.25 ppm .

  • Failure Mode Identification: If the α -hydroxyl group was inadvertently acylated (e.g., oligomerization), the α -proton will experience a significant deshielding effect, shifting downfield to 5.00 ppm . The absence of this downfield shift serves as a self-validating proof of chemoselectivity.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • Source: TOBIAS-lib (University of Tübingen)
Application

Application Notes &amp; Protocols: Investigating Benzyl (2S)-2-hydroxy-4-methylvalerate as a Chiral Protecting Group and Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword: A Framework for Investigation In the landscape of modern organic synthesis, the strategic use of protecting groups and chiral auxiliaries is funda...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Framework for Investigation

In the landscape of modern organic synthesis, the strategic use of protecting groups and chiral auxiliaries is fundamental to the construction of complex, stereochemically defined molecules.[1][2] While benzyl esters are well-established as robust protecting groups for carboxylic acids, and α-hydroxy esters have found utility as chiral auxiliaries, the specific reagent benzyl (2S)-2-hydroxy-4-methylvalerate (hereafter referred to as Benzyl (S)-Leucate) is not widely documented in the scientific literature as a general-purpose tool.

This document, therefore, serves not as a summary of established applications, but as a detailed investigational guide for the senior scientist. It provides a scientifically grounded framework for the synthesis of Benzyl (S)-Leucate and explores its potential protecting group strategies and its hypothetical application as a chiral auxiliary. The protocols described herein are based on well-understood, analogous chemical transformations and are designed to be self-validating systems for researchers venturing into this novel chemical space.

Synthesis of the Core Reagent: Benzyl (2S)-2-hydroxy-4-methylvalerate

The foundational step is the synthesis of the title compound from its constituent parts: commercially available (S)-leucic acid and benzyl alcohol. The most direct and atom-economical approach is a Fischer-Speier esterification, catalyzed by a strong acid.

Protocol 2.1: Synthesis via Acid-Catalyzed Esterification

This protocol details the direct esterification of (S)-leucic acid. The azeotropic removal of water using a Dean-Stark apparatus drives the equilibrium towards the desired ester product.

  • Materials:

    • (2S)-2-hydroxy-4-methylvaleric acid ((S)-leucic acid)

    • Benzyl alcohol (reagent grade, distilled)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Cyclohexane (or Toluene)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add (S)-leucic acid (1.0 eq), benzyl alcohol (1.2 eq), and cyclohexane (approx. 0.2 M concentration relative to the acid).

    • Add a catalytic amount of p-TsOH·H₂O (0.05 eq).

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane.

    • Continue refluxing until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash neutralizes the acid catalyst.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Benzyl (2S)-2-hydroxy-4-methylvalerate.

G cluster_synthesis Synthesis of Benzyl (S)-Leucate LeucicAcid (S)-Leucic Acid TsOH p-TsOH (cat.) Cyclohexane, Reflux LeucicAcid->TsOH BenzylAlcohol Benzyl Alcohol BenzylAlcohol->TsOH Product Benzyl (2S)-2-hydroxy- 4-methylvalerate TsOH->Product Esterification (Water Removal) Workup Aqueous Workup & Chromatography Product->Workup

Caption: Synthesis of the target reagent.

Strategy I: Benzyl Ester as a Protecting Group for (S)-Leucic Acid

The most direct application of Benzyl (S)-Leucate is as a protected form of (S)-leucic acid itself. The benzyl group is a versatile and widely used protecting group for carboxylic acids due to its stability under a range of conditions and its selective removal by hydrogenolysis.[3][4]

Protection & Stability

The synthesis protocol (2.1) effectively serves as the protection step. The resulting benzyl ester is stable to a wide variety of reaction conditions, including:

  • Mildly acidic and basic conditions (that do not saponify the ester).

  • Many oxidizing and reducing agents (e.g., NaBH₄, PCC).

  • Organometallic reagents at low temperatures.

Deprotection of the Benzyl Ester

The premier method for cleaving a benzyl ester is palladium-catalyzed hydrogenolysis, which proceeds under neutral conditions and is orthogonal to many other protecting groups like silyl ethers and Boc-carbamates.[5][6][7]

Protocol 3.2.1: Deprotection via Catalytic Hydrogenolysis

  • Materials:

    • Benzyl (2S)-2-hydroxy-4-methylvalerate

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve the benzyl ester (1.0 eq) in a suitable solvent like MeOH or EtOAc in a flask equipped with a stir bar.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

    • Seal the flask and purge the system with an inert gas (N₂ or Ar).

    • Evacuate the inert gas and introduce hydrogen gas (H₂) via a balloon or from a pressurized source.

    • Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-16 hours. Monitor by TLC until the starting material is consumed.

    • Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected (S)-leucic acid. Toluene is the primary byproduct.

G cluster_cycle Protecting Group Cycle CarboxylicAcid (S)-Leucic Acid ProtectedEster Benzyl (S)-Leucate CarboxylicAcid->ProtectedEster Protection (Protocol 2.1) ProtectedEster->CarboxylicAcid Deprotection (Protocol 3.2.1) H₂, Pd/C G cluster_workflow Investigational Chiral Auxiliary Workflow Auxiliary Benzyl (S)-Leucate Dienophile Chiral Acrylate Dienophile Auxiliary->Dienophile Acryloyl Acryloyl Chloride Acryloyl->Dienophile Acylation (Step A) Adduct Diels-Alder Adduct (High d.r.) Dienophile->Adduct Diene Cyclopentadiene Diene->Adduct Diels-Alder + Lewis Acid (Step B) Cleavage Saponification (e.g., LiOH) Adduct->Cleavage Auxiliary Cleavage (Step C) Product Enantioenriched Carboxylic Acid Cleavage->Product RecoveredAux Recovered (S)-Leucic Acid Cleavage->RecoveredAux

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Benzyl (2S)-2-hydroxy-4-methylvalerate

Welcome to the technical support center for the synthesis of benzyl (2S)-2-hydroxy-4-methylvalerate, a key chiral building block. This guide is structured to provide direct, actionable solutions to common challenges enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of benzyl (2S)-2-hydroxy-4-methylvalerate, a key chiral building block. This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the chemical principles governing reaction outcomes, empowering you to troubleshoot effectively and optimize your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the esterification of (2S)-2-hydroxy-4-methylvaleric acid ((S)-leucic acid) with benzyl alcohol.

Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

Low yield in this Fischer-type esterification is typically traced back to three core issues: incomplete conversion due to reaction equilibrium, inefficient catalysis, or product loss during workup.

  • Reaction Equilibrium: The esterification of a carboxylic acid with an alcohol is a reversible process that produces water as a byproduct.[1] According to Le Châtelier's principle, this water must be actively removed from the reaction mixture to drive the equilibrium toward the product side. Failure to do so will result in a persistent mixture of starting materials and products, capping the maximum achievable yield.[1]

  • Catalyst Choice and Activity: The reaction requires an acid catalyst.[2] However, (S)-leucic acid is an α-hydroxy acid, a structural motif that allows for more specialized and milder catalytic approaches. Standard strong mineral acids (like H₂SO₄) can promote side reactions, while catalysts that are too weak or used in insufficient quantity will lead to slow and incomplete reactions.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the molar ratio of reactants play a critical role. For instance, using equimolar amounts of reactants in an equilibrium process will inherently limit the yield.[1]

Q2: What is the most effective catalyst for esterifying an α-hydroxy acid like (S)-leucic acid?

While traditional catalysts like sulfuric acid are functional, they are often not optimal for α-hydroxy acids due to their harshness. For this specific substrate, a chemoselective catalyst that leverages the presence of the α-hydroxy group is highly recommended.

Boric acid (B(OH)₃) is an excellent choice for this transformation. It is known to catalyze the selective esterification of α-hydroxycarboxylic acids under mild conditions, often at ambient or slightly elevated temperatures.[3][4] This selectivity is believed to arise from the formation of a borate-diol complex, which activates the carboxylic acid for nucleophilic attack by the alcohol.[4] This approach minimizes the risk of side reactions commonly seen with strong mineral acids.

Below is a comparison of common catalytic systems:

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Reflux in toluene with Dean-Stark trapInexpensive, powerful catalystPromotes side reactions (dehydration, ether formation), risk of racemization, harsh workup
Boric Acid (B(OH)₃) 10-20 mol%, heated in excess alcohol or aprotic solventMild conditions, highly chemoselective for α-hydroxy acids, simple workup, high yields[3][4][5]Slower reaction times compared to strong acids
Enzymatic (e.g., Lipase) Mild temperature (e.g., 60-70°C) in an organic solventExcellent stereospecificity (no racemization), environmentally benignHigher cost, requires careful control of water activity, potential for enzyme deactivation[6]
Coupling Reagents (e.g., DCID) Room temperature in a solvent like CH₂Cl₂Very mild conditions, avoids equilibrium issuesStoichiometric amounts of reagent required, higher cost, generates byproducts that must be removed[7]

For a balance of yield, purity, cost, and operational simplicity, boric acid catalysis is the superior starting point for this specific synthesis.

Q3: I'm observing significant side product formation. How can I identify and minimize these impurities?

Side product formation is a primary cause of both yield loss and purification difficulties. The most common impurities in this reaction are dibenzyl ether and self-esterification products of leucic acid.

  • Dibenzyl Ether: Formed from the acid-catalyzed self-condensation of two benzyl alcohol molecules. This is particularly prevalent when using strong protic acids (H₂SO₄, TsOH) at high temperatures.

  • Leucic Acid Dimer (Lactide): The hydroxyl group of one molecule of (S)-leucic acid can attack the activated carboxyl group of another, forming an ester dimer. This is also favored by harsh acidic conditions.

The relationship between the desired reaction and these side pathways is illustrated below.

Side_Reactions Leucic (S)-Leucic Acid Catalyst Acid Catalyst (e.g., H₂SO₄, Boric Acid) Leucic->Catalyst Side2 Side Product: Leucic Acid Dimer Leucic:s->Side2:s Self-Esterification (Harsh Acid) BnOH Benzyl Alcohol BnOH->Catalyst Side1 Side Product: Dibenzyl Ether BnOH:n->Side1:n Self-Condensation (Harsh Acid, High Temp) Product Target Ester: Benzyl (2S)-2-hydroxy-4-methylvalerate Catalyst->Product Desired Pathway (Mild Conditions)

Caption: Key reaction pathways in the synthesis.

Mitigation Strategy: The most effective way to minimize both side reactions is to switch to a milder catalytic system. Using boric acid at moderate temperatures significantly reduces the likelihood of both dibenzyl ether formation and leucic acid dimerization.[4]

Q4: How can I effectively remove water to drive the reaction to completion?

Complete removal of water is non-negotiable for achieving high yields.

  • Azeotropic Reflux with a Dean-Stark Apparatus: This is the classic and most robust method for larger-scale reactions.

    • Solvent Choice: Toluene is a common choice. It forms an azeotrope with water that boils at 85°C, allowing for water removal at a temperature lower than the boiling point of toluene itself (111°C).

    • Procedure: The reaction is heated to reflux. The vaporous azeotrope condenses and collects in the graduated arm of the Dean-Stark trap. Since water is immiscible with and denser than toluene, it separates into a lower layer, while the toluene overflows and returns to the reaction flask. The reaction is complete when water ceases to collect in the trap.

  • Use of a Drying Agent (Molecular Sieves): For smaller-scale reactions or when a Dean-Stark apparatus is impractical, activated molecular sieves (typically 4Å) can be added directly to the reaction mixture. They will selectively adsorb the water as it is formed. Ensure the sieves are properly activated (oven-dried under vacuum) before use.

Q5: My product is an oil and difficult to purify. What are the recommended purification strategies?

A multi-step approach is typically required to achieve high purity.

  • Aqueous Workup: After the reaction is complete, cool the mixture and perform an aqueous workup to remove the catalyst and unreacted starting materials.

    • Acid Removal: If a mineral acid was used, neutralize it carefully with a weak base. For boric acid, a simple water wash is often sufficient.

    • Unreacted (S)-Leucic Acid Removal: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Final Washes: Wash with water and then brine to remove residual salts and dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Silica Gel Column Chromatography: This is the most effective method for separating the target ester from unreacted benzyl alcohol and non-polar side products like dibenzyl ether.[8]

    • Eluent System: A gradient elution using a mixture of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) to elute highly non-polar impurities first. Gradually increase the polarity (e.g., to 80:20) to elute your target product. Unreacted benzyl alcohol will elute at higher polarities.

    • Monitoring: Use Thin Layer Chromatography (TLC) to track the separation and identify the fractions containing your pure product.

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Protocol A is the recommended starting point for achieving high yield and purity.

Protocol A: Boric Acid-Catalyzed Esterification (High-Yield, Chemoselective Method)

This protocol is adapted from established methods for the selective esterification of α-hydroxy acids.[4]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (2S)-2-hydroxy-4-methylvaleric acid (1.0 eq, e.g., 10.0 g), benzyl alcohol (3.0 eq), boric acid (0.15 eq), and toluene (100 mL).

  • Reaction: Heat the mixture to reflux (approx. 110-115°C) and stir vigorously. If using a Dean-Stark trap, monitor water collection. If not, ensure molecular sieves were added. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Wash the organic mixture sequentially with 1 M NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), and saturated brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexane. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear oil.

Overall Synthesis and Purification Workflow

The diagram below outlines the complete experimental workflow from setup to final product isolation.

Caption: Recommended workflow for synthesis and purification.

References
  • Houston, T. A., Wilkinson, B. L., & Blanchfield, J. T. (2004). Boric Acid-Catalyzed, Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679–681*. [Link]

  • Zhang, N., et al. (2023). Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. MDPI. [Link]

  • Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. ACS Publications. [Link]

  • Maki, T., Ishihara, K., & Yamamoto, H. (2005). N-Alkyl-4-boronopyridinium Halides versus Boric Acid as Catalysts for the Esterification of r-Hydroxycarboxylic Acids. Scribd. [Link]

  • Vedantu. (2024). What is the esterification reaction equation of benzyl alcohol and acetic acid? Vedantu. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Uniqema BV. (1992). Esterification process.
  • Ghavtadze, N., et al. (2014). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Benzyl (2S)-2-Hydroxy-4-Methylvalerate Workflows

Welcome to the Technical Support Center for alpha-hydroxy acid esterification and depsipeptide synthesis. As a Senior Application Scientist, I frequently consult on the synthesis of complex natural product analogs, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for alpha-hydroxy acid esterification and depsipeptide synthesis. As a Senior Application Scientist, I frequently consult on the synthesis of complex natural product analogs, such as gallinamides and cryptophycins, which rely heavily on the precise manipulation of L-leucic acid ((2S)-2-hydroxy-4-methylvaleric acid).

The successful utilization of benzyl (2S)-2-hydroxy-4-methylvalerate involves two distinct, critical phases: Phase 1 (Carboxyl Protection) to form the benzyl ester, and Phase 2 (O-Esterification) to couple an incoming amino acid to the sterically hindered secondary hydroxyl group. This guide provides self-validating protocols, causality-driven troubleshooting, and field-proven insights to ensure high-yield workflows.

Core Workflow Architecture

Workflow A L-Leucic Acid (2S)-2-hydroxy-4-methylvaleric acid B Phase 1: Carboxyl Protection (BnBr, K2CO3, DMF) A->B Alkylation C Benzyl (2S)-2-hydroxy-4-methylvalerate (Intermediate) B->C Avoids self-condensation D Phase 2: O-Esterification (Fmoc-AA-OH, DIC, DMAP) C->D Depsipeptide Coupling E Depsipeptide Product (O-Acylated Benzyl L-leucate) D->E Steglich/Yamaguchi

Workflow for synthesis and O-esterification of benzyl (2S)-2-hydroxy-4-methylvalerate.

Phase 1: Synthesis of Benzyl (2S)-2-hydroxy-4-methylvalerate

The Causality of Protection Strategy

In natural product synthesis, orthogonal protecting groups are paramount. L-leucic acid is protected as a benzyl ester rather than a tert-butyl or methyl ester for strict mechanistic reasons. The synthesis of the tert-butyl ester is notoriously difficult to replicate in high yields. Conversely, while a methyl ester is easy to form, its subsequent removal requires saponification (e.g., with lithium hydroxide), which severely risks cleaving the newly formed, base-sensitive depsipeptide bond connecting the dimer[1],[2]. The benzyl ester is orthogonally removed via mild catalytic hydrogenolysis (Pd/C, H₂).

Self-Validating Protocol: Base-Promoted Benzylation

Standard Fischer esterification (BnOH, H⁺) of alpha-hydroxy acids often leads to unwanted oligomerization because the unprotected hydroxyl group acts as a nucleophile against the acid-activated carboxylate. We utilize mild base-catalyzed alkylation to circumvent this.

  • Preparation: In an oven-dried flask under N₂, dissolve 10.0 mmol of L-leucic acid in 20 mL anhydrous DMF.

    • Validation Check: The solution must be perfectly clear; cloudiness indicates moisture contamination which will hydrolyze the benzyl bromide.

  • Deprotonation: Add 12.0 mmol (1.2 eq) of anhydrous K₂CO₃. Stir for 30 minutes at 25 °C.

  • Alkylation: Add 11.0 mmol (1.1 eq) of Benzyl bromide (BnBr) dropwise over 10 minutes.

    • Validation Check: A mild exotherm should be felt. Maintain the reaction at room temperature using a water bath to prevent the secondary alcohol from participating in side reactions.

  • Monitoring: Stir for 6–12 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The product spot is strongly UV-active, whereas the starting L-leucic acid is not. Stain with KMnO₄ to visualize the disappearance of the starting material.

  • Workup: Quench the reaction with 50 mL DI water. Extract iteratively with diethyl ether (3 x 30 mL)[2]. Wash the combined organic phases with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography.

Troubleshooting FAQs (Phase 1)

Q: Why am I seeing multiple spots on my TLC, including higher molecular weight byproducts? A: You are likely observing self-condensation (oligomerization). This occurs if the reaction is heated or if the base is too strong (e.g., using NaH instead of K₂CO₃), which deprotonates the secondary hydroxyl group. Ensure the reaction remains strictly at room temperature and utilize mild carbonates to selectively alkylate only the carboxylate[2].

Q: The alkylation is sluggish and conversion is low. How can I accelerate it without heating? A: Switch the solvent from DMF to DMSO. DMSO enhances the nucleophilicity of the carboxylate anion by leaving it highly unsolvated. Alternatively, adding a catalytic amount of tetrabutylammonium iodide (TBAI) will accelerate the reaction via the in situ formation of the highly reactive benzyl iodide.

Phase 2: O-Esterification (Depsipeptide Bond Formation)

The Causality of Coupling Reagents

Once the benzyl ester is formed, the secondary hydroxyl group at the 2S position must be coupled to an incoming carboxylic acid (e.g., an Fmoc-protected amino acid) to form the depsipeptide core[1]. The secondary alcohol of L-leucic acid is sterically hindered by its isobutyl side chain. We employ Steglich esterification utilizing N,N'-Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP). DIC is explicitly chosen over DCC because the resulting diisopropylurea byproduct is highly soluble in organic solvents, preventing it from trapping the product during filtration[1].

Self-Validating Protocol: Steglich Esterification
  • Preparation: Dissolve 5.0 mmol of Benzyl (2S)-2-hydroxy-4-methylvalerate and 6.0 mmol (1.2 eq) of the Fmoc-protected amino acid in 25 mL anhydrous DCM under N₂.

  • Catalyst Addition: Add 0.5 mmol (0.1 eq) of DMAP. Cool the flask to 0 °C in an ice bath.

    • Causality: Cooling is critical. It minimizes the formation of the oxazolone intermediate from the incoming chiral acid, which is the primary pathway for unwanted epimerization.

  • Activation: Add 6.0 mmol (1.2 eq) of DIC dropwise.

    • Validation Check: After 30 minutes, a slight haze of diisopropylurea may form, indicating successful activation of the acid.

  • Coupling: Allow the reaction to warm to room temperature and stir overnight.

    • Validation Check: TLC monitoring (Hexanes:EtOAc 2:1). The new depsipeptide product will be highly UV-active due to the presence of both the Fmoc and Benzyl protecting groups.

  • Workup: Filter the reaction to remove any precipitated urea[1]. Wash the filtrate sequentially with 0.1 M HCl (to remove the DMAP catalyst), saturated NaHCO₃ (to remove unreacted starting acid), and brine. Dry over MgSO₄ and concentrate.

Troubleshooting FAQs (Phase 2)

Q: My yield is extremely low, and I recover mostly unreacted benzyl L-leucate. What went wrong? A: The secondary alcohol is highly sterically hindered. If standard DIC/DMAP fails to drive the reaction to completion, switch to a Yamaguchi esterification . By reacting the incoming acid with 2,4,6-trichlorobenzoyl chloride and TEA, you form a highly reactive mixed anhydride that is much more susceptible to nucleophilic attack by hindered alcohols.

Q: I am observing epimerization of the incoming Fmoc-amino acid. How can I prevent this? A: Steglich esterification is notorious for causing epimerization of susceptible alpha-chiral acids. To suppress this:

  • Keep the reaction strictly at 0 °C during the DIC addition.

  • Ensure DMAP loading does not exceed 0.1 equivalents, as excess DMAP acts as a general base that accelerates racemization.

  • If epimerization persists, replace DIC/DMAP with a racemization-suppressing coupling reagent combination like EDC with HOAt.

Quantitative Data Presentation

To assist in experimental design, the following table summarizes the expected outcomes and risks associated with different esterification methodologies applied to L-leucic acid workflows.

Reaction PhaseMethodologyReagentsExpected YieldEpimerization RiskPrimary Utility & Causality
Carboxyl Protection Base AlkylationBnBr, K₂CO₃, DMF85–95%NonePreferred. Selectively protects acid; avoids self-condensation[2].
Carboxyl Protection Fischer EsterificationBnOH, pTsOH, Toluene< 40%LowNot Recommended. Unprotected OH attacks activated acid, causing oligomerization.
O-Esterification Steglich CouplingDIC, DMAP, DCM70–85%Moderate (Incoming Acid)Standard. Forms depsipeptide bond; DIC ensures easy urea byproduct removal[1].
O-Esterification Yamaguchi CouplingTCBC, TEA, DMAP80–95%LowAlternative. Highly effective for severely sterically hindered secondary alcohols.

References

  • Boudreau, P. D., et al. "Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain." Journal of Medicinal Chemistry, 62(20), 9026-9044 (2019). Available at:[Link]

  • Boudreau, P. D. "Orthogonality in Natural Products Workflows." Doctoral dissertation, University of California San Diego (2015). Available at:[Link]

Sources

Troubleshooting

optimizing catalytic hydrogenation of benzyl (2S)-2-hydroxy-4-methylvalerate

Topic: Optimization & Troubleshooting for the Catalytic Hydrogenation of Benzyl (2S)-2-hydroxy-4-methylvalerate Welcome to the Process Chemistry Technical Support Center. As drug development professionals, you understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimization & Troubleshooting for the Catalytic Hydrogenation of Benzyl (2S)-2-hydroxy-4-methylvalerate

Welcome to the Process Chemistry Technical Support Center. As drug development professionals, you understand that the catalytic hydrogenolysis of benzyl esters—while generally robust—presents unique challenges when adjacent stereocenters and unprotected functional groups are involved.

This guide provides authoritative, field-proven insights to optimize the deprotection of benzyl (2S)-2-hydroxy-4-methylvalerate to yield (2S)-2-hydroxy-4-methylvaleric acid (L-leucic acid) . Every protocol and troubleshooting step detailed here is designed as a self-validating system, ensuring that causality is understood and experimental integrity is maintained.

Part 1: Optimization Matrix & Quantitative Data

To establish a baseline for your process, we have summarized the critical reaction parameters. The transition from baseline to optimized conditions is driven by the need to maximize mass transfer while suppressing reversible oxidation at the -chiral center.

ParameterBaseline ConditionOptimized ConditionCausality & Rationale
Catalyst 10% Pd/C (Dry)5% Pd/C (50% wet)Wet catalyst mitigates pyrophoric risk. 5% loading reduces the density of active sites, minimizing over-reduction of the -hydroxy group 1.
Catalyst Loading 10-20% w/w5-10% w/wLower loading prevents rapid exothermic spikes that can drive unwanted side reactions.
Solvent Methanol (MeOH)Ethyl Acetate (EtOAc)EtOAc provides excellent solubility and suppresses the Pd-catalyzed reversible dehydrogenation of the -hydroxyl group, preserving enantiomeric excess (ee).
Temperature 40 °C20–25 °CAmbient temperature slows the kinetics of keto-enol tautomerization (racemization) while maintaining sufficient hydrogenolysis rates.
Pressure 50 psi 15–20 psi High pressure is unnecessary for benzylic cleavage and increases the risk of aliphatic C-O bond cleavage or aromatic ring reduction.
Agitation 400 RPM (Stir bar)>800 RPM (Impeller)Hydrogenation is a three-phase system (Gas-Liquid-Solid). High agitation overcomes mass transfer limitations at the gas-liquid interface.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 85-90% conversion. Adding more pressure does not help. Why?

Causality: Reaction stalling in Pd/C hydrogenations is rarely a pressure issue; it is typically caused by catalyst poisoning or mass transfer limitations . Traces of sulfur compounds, amines, or heavy metals from upstream synthesis strongly coordinate to palladium, blocking active sites. Alternatively, inadequate agitation prevents gas from dissolving into the solvent and reaching the solid catalyst surface. Solution:

  • Validate Mass Transfer: Increase agitation to >800 RPM. If the reaction resumes, the issue was mechanical.

  • Validate Poisoning: If agitation fails, perform an In-Process Control (IPC) filtration, remove the old catalyst, and add 5% w/w fresh Pd/C. To prevent this in the future, pre-treat your substrate by passing it through a short silica plug to remove polar poisons before hydrogenation.

Q2: I am observing a drop in enantiomeric excess (ee) of the (2S) stereocenter. How do I prevent racemization?

Causality: Palladium is not just a hydrogenation catalyst; it is an excellent dehydrogenation catalyst. At elevated temperatures or in highly polar protic solvents (like MeOH), Pd can temporarily oxidize the -hydroxy group to an -keto acid (4-methyl-2-oxovaleric acid). This intermediate is achiral. Subsequent reduction yields a racemic mixture of the hydroxyl group. Solution: Switch the solvent to Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF), which do not support this reversible oxidation pathway as readily as alcohols. Strictly control the reaction temperature to 25 °C.

Q3: I detect the formation of 4-methylvaleric acid (loss of the hydroxyl group). How do I stop this over-reduction?

Causality: While benzylic C-O bonds are highly susceptible to hydrogenolysis, aliphatic C-O bonds (like your -hydroxyl) are generally stable. However, if the reaction medium becomes acidic, the hydroxyl group can be protonated and subsequently cleaved via hydrogenolysis. Solution: Ensure strictly neutral conditions. Do not use acidic additives (like TFA or HCl) which are sometimes mistakenly added to accelerate benzyl ester cleavage.

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the logical workflow for troubleshooting and the mechanistic pathways at the catalyst surface.

Troubleshooting Start Start Hydrogenation Benzyl (2S)-2-hydroxy-4-methylvalerate CheckConv IPC: HPLC Conversion Check Start->CheckConv Complete Conversion > 99% CheckConv->Complete Yes Incomplete Conversion < 99% CheckConv->Incomplete No Filter Filter Pd/C over Celite (N2 Atmosphere) Complete->Filter Poisoning Catalyst Poisoning? (Check S/N impurities) Incomplete->Poisoning MassTransfer Mass Transfer Issue? (Check RPM & H2 pressure) Incomplete->MassTransfer Evaporate Concentrate Filtrate Yield (2S)-Leucic Acid Filter->Evaporate Poisoning->Start Purify Substrate Add Fresh Pd/C MassTransfer->Start Increase Agitation

Workflow and troubleshooting logic for Pd/C catalyzed benzyl ester hydrogenation.

Mechanism Substrate Benzyl (2S)-2-hydroxy- 4-methylvalerate PdComplex Pd-Substrate Complex (Surface Adsorption) Substrate->PdComplex H2, Pd/C Target (2S)-2-hydroxy- 4-methylvaleric acid (+ Toluene) PdComplex->Target Benzylic Cleavage (Desired) Side1 Racemization (Reversible Oxidation) PdComplex->Side1 High Temp Side2 Aliphatic C-O Cleavage (Over-reduction) PdComplex->Side2 Acidic Conditions

Mechanistic pathways: Benzylic hydrogenolysis vs. side reactions on Pd/C.

Part 4: Self-Validating Experimental Protocol (SOP)

This step-by-step methodology ensures safety, high yield, and stereochemical integrity.

Step 1: Reactor Preparation & Inerting

  • Ensure the hydrogenation reactor is clean and completely dry.

  • Purge the reactor with Nitrogen ( ) for 5 minutes. Causality: Pd/C is highly pyrophoric in the presence of oxygen and solvent vapors. An inert atmosphere is non-negotiable for safety.

Step 2: Substrate & Catalyst Loading

  • Dissolve 1.0 equivalent of benzyl (2S)-2-hydroxy-4-methylvalerate in 10 volumes of anhydrous Ethyl Acetate (EtOAc).

  • Carefully add 5% w/w of 5% Pd/C (50% wet with water) to the solution under a continuous stream 1. Self-Validation: Using wet catalyst prevents flash fires upon contact with EtOAc.

Step 3: Hydrogenation

  • Seal the reactor. Perform three vacuum/ purge cycles to remove residual oxygen.

  • Perform three vacuum/ purge cycles to introduce hydrogen.

  • Pressurize the reactor to 15 psi with gas.

  • Initiate vigorous stirring (>800 RPM). Maintain the internal temperature at 20–25 °C.

  • In-Process Control (IPC): After 2 hours, halt stirring, carefully vent , purge with , and withdraw a 0.5 mL aliquot. Filter through a 0.2 m syringe filter and analyze via HPLC. Proceed to Step 4 only when conversion is >99%.

Step 4: Safe Filtration and Workup

  • Once complete, purge the reactor thoroughly with (minimum 3 cycles).

  • Prepare a pad of Celite on a sintered glass funnel. Wet the pad with EtOAc.

  • Filter the reaction mixture through the Celite pad under a blanket of . Causality: The Celite traps the fine Pd/C particles. Never let the filter cake run dry, as -saturated Pd/C will ignite in air.

  • Wash the filter cake with 2 volumes of EtOAc. Keep the used catalyst wet with water for safe disposal.

  • Concentrate the combined filtrate under reduced pressure to yield the crude (2S)-2-hydroxy-4-methylvaleric acid. Toluene (the byproduct) will co-evaporate.

References

  • Benchchem Technical Protocols - Proline benzyl ester hydrochloride: C-Terminal Benzyl Ester Deprotection (Catalytic Hydrogenation). Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Benzyl (2S)-2-Hydroxy-4-methylvalerate Synthesis and Purification

Welcome to the Advanced Applications Support Desk. As a Senior Application Scientist, I frequently consult on the synthesis of complex depsipeptides, where benzyl (2S)-2-hydroxy-4-methylvalerate (benzyl L-leucate) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Desk. As a Senior Application Scientist, I frequently consult on the synthesis of complex depsipeptides, where benzyl (2S)-2-hydroxy-4-methylvalerate (benzyl L-leucate) serves as a critical chiral building block. The bifunctional nature of L-leucic acid—possessing both an α -hydroxyl and a carboxylic acid group—creates a highly reactive system. If not strictly controlled, your esterification will yield a complex mixture of oligomers, racemized products, and unreacted starting materials.

This guide provides a causal analysis of common impurities and a self-validating experimental protocol to ensure high-purity isolation.

Part 1: Mechanistic Origins of Impurities (FAQ)

Q: Why am I seeing high molecular weight species (dimers/oligomers) in my LC-MS? A: This is caused by intermolecular esterification. Because L-leucic acid contains an unprotected α -hydroxyl group, it can act as a nucleophile and attack the activated carboxyl group of another L-leucic acid molecule. This is particularly problematic when using carbodiimide coupling reagents like N,N-diisopropylcarbodiimide (DIC) ()[1]. Causality: High substrate concentrations or prolonged reaction times increase the probability of these intermolecular collisions. Always maintain high dilution (e.g., < 0.1 M) during the activation step.

Q: My chiral HPLC shows a secondary peak. How does racemization occur during esterification? A: Racemization (epimerization at the C2 position) yields the (2R)-enantiomer. This occurs via base-catalyzed deprotonation of the α -proton, which is rendered more acidic by the adjacent electron-withdrawing hydroxyl and ester groups. When using basic benzylation conditions (e.g., Cs2​CO3​ with benzyl bromide) ()[2], excessive base or elevated temperatures facilitate the formation of a planar enolate intermediate, destroying the (2S) stereocenter.

Q: Why is there residual benzyl alcohol or benzyl bromide in my final product? A: Benzylating agents are typically added in slight excess to drive the reaction to completion. Benzyl bromide is highly non-polar and will co-elute with your product if not properly separated. Benzyl alcohol can also form ether byproducts if the α -hydroxyl group is inadvertently benzylated under harsh basic conditions. Utilizing optimized acid scavengers or pre-formed pyridinium salts can mitigate these side reactions ()[3].

Part 2: Quantitative Impurity Profiling

To effectively troubleshoot, you must first identify the contaminants. Below is a summary of typical impurities encountered during benzyl L-leucate synthesis.

Impurity ProfileTypical m/z[M+H]⁺Retention Time Shift (RP-HPLC)Primary Mechanistic CauseResolution Strategy
Benzyl (2S)-2-hydroxy-4-methylvalerate 223.1Target (Reference)N/AN/A
Unreacted L-Leucic Acid 133.1Early (Highly Polar)Incomplete conversionBasic aqueous extraction
L-Leucic Acid Dimer (Estolide) 337.2Late (Non-Polar)Intermolecular esterificationSilica gel chromatography
(2R)-Enantiomer (Racemate) 223.1Identical (Requires Chiral)Base-catalyzed epimerizationChiral HPLC separation
Benzyl Bromide / Benzyl Alcohol N/A (UV active)Late / MidExcess reagentVacuum distillation / Flash chromatography

Part 3: Mechanistic and Troubleshooting Visualizations

Pathway SM L-Leucic Acid (Starting Material) Product Benzyl (2S)-2-hydroxy- 4-methylvalerate SM->Product Esterification Dimer Oligomers / Dimers (Intermolecular rxn) SM->Dimer Side Reaction (Hydroxyl attack) Reagent Benzylating Agent (e.g., BnBr or BnOH/DIC) Reagent->Product Racemate (2R)-Enantiomer (Base-catalyzed) Product->Racemate Epimerization (Excess Base)

Mechanistic pathway of benzyl L-leucate synthesis and common impurity generation.

Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Acidic/Basic Washes) Crude->LLE Flash Silica Gel Chromatography (Hexane/EtOAc) LLE->Flash Organic Layer Discard1 Aqueous Waste (Unreacted Acid/Salts) LLE->Discard1 Aqueous Layer Chiral Chiral HPLC (Enantiomeric Resolution) Flash->Chiral Product Fractions Discard2 Non-Polar Waste (BnBr, Dimers) Flash->Discard2 Impurity Fractions Pure Pure Benzyl L-Leucate (>99% ee) Chiral->Pure Resolved Peak

Logical decision tree for impurity resolution and product purification.

Part 4: Self-Validating Purification Protocol

To guarantee the integrity of your depsipeptide building block, implement this step-by-step, self-validating workflow.

Step 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Objective: Remove unreacted L-leucic acid, water-soluble coupling byproducts (e.g., DIC-derived urea), and inorganic salts.

  • Dilute the crude reaction mixture with a water-immiscible solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the organic layer sequentially with 1 M HCl (to neutralize basic catalysts like DMAP or pyridine) and saturated aqueous NaHCO3​ (to deprotonate and extract unreacted L-leucic acid into the aqueous phase).

  • Self-Validation Check: Test the pH of the final NaHCO3​ wash using indicator paper. The aqueous layer must remain basic (pH > 8). If it drops below 8, your organic layer still contains unreacted acid; perform an additional NaHCO3​ wash.

Step 2: Silica Gel Flash Chromatography

Objective: Separate the target ester from non-polar dimers, oligomers, and excess benzyl bromide.

  • Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and dry-load the crude oil onto a silica gel column.

  • Elute using a step gradient of Hexane/EtOAc (typically starting at 95:5 to elute benzyl bromide, then increasing to 85:15 to elute the product).

  • Self-Validation Check: Spot fractions on a TLC plate and stain with potassium permanganate ( KMnO4​ ) or phosphomolybdic acid (PMA). The free α -hydroxyl group of the target product will strongly reduce the stain, appearing as a bright yellow spot against a purple background ( KMnO4​ ) or a dark blue spot (PMA). Dimers will elute earlier (higher Rf​ ) due to the masking of the polar hydroxyl group.

Step 3: Chiral HPLC for Enantiomeric Purity

Objective: Resolve and quantify the (2S) target from the (2R) racemization byproduct.

  • Analyze the purified fractions using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) under normal phase conditions (typically Hexane/Isopropanol, 90:10 v/v).

  • Self-Validation Check: Before certifying the purity of your batch, inject a racemic standard of benzyl 2-hydroxy-4-methylvalerate. This establishes baseline resolution and confirms the exact retention times of both enantiomers. Only proceed if the (2S) peak demonstrates >99% enantiomeric excess (ee).

References

  • Title: Design of Gallinamide A Analogs as Potent Inhibitors of the Cysteine Proteases Human Cathepsin L and Trypanosoma cruzi Cruzain Source: Journal of Medicinal Chemistry (2019) URL: [Link]

  • Title: Azole Endothelin Antagonists. 3. Using Δ log P as a Tool To Improve Absorption Source: Journal of Medicinal Chemistry (1996) URL: [Link]

  • Title: Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine Source: Beilstein Journal of Organic Chemistry (2008) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Benzyl (2S)-2-hydroxy-4-methylvalerate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address specific chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during reactions with benzyl (2S)-2-hydroxy-4-methylvalerate. The inherent steric hindrance of this molecule, stemming from the bulky isobutyl group adjacent to the secondary alcohol and the benzyl ester, often leads to sluggish or low-yielding reactions. This resource is designed to provide both mechanistic understanding and actionable protocols to overcome these challenges.

Understanding the Challenge: Steric Hindrance in Benzyl (2S)-2-hydroxy-4-methylvalerate

Benzyl (2S)-2-hydroxy-4-methylvalerate is a valuable chiral building block in organic synthesis. However, its structure presents significant steric challenges at its two primary reactive sites: the secondary hydroxyl group and the ester carbonyl.

  • The Secondary Hydroxyl Group: The isobutyl group on the adjacent carbon atom physically obstructs the approach of reagents to the hydroxyl group. This hindrance can significantly slow down or prevent reactions such as acylation, etherification, and oxidation.

  • The Ester Carbonyl Group: The bulky benzyl group and the chiral center at the α-carbon impede nucleophilic attack on the carbonyl carbon, which can lead to difficulties in hydrolysis or transesterification reactions.

This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My acylation/etherification reaction at the secondary alcohol is sluggish or failing. What are the likely causes and how can I resolve this?

This is a common issue directly related to the steric hindrance around the secondary alcohol. The bulky isobutyl group restricts the access of incoming reagents.

Primary Cause: Steric Hindrance

  • Explanation: The spatial arrangement of the isobutyl group shields the hydroxyl group, increasing the activation energy for nucleophilic attack by the alcohol or for the approach of an acylating/alkylating agent.[1][2]

  • Solutions:

    • Optimize Your Reagent Choice: Opt for less sterically demanding reagents. For acylations, using a smaller acylating agent can significantly improve reaction rates.

    • Employ a More Powerful Catalyst: Standard catalysts may not be sufficient. Consider using catalysts known to be effective for hindered alcohols.[3][4][5][6]

      • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst that accelerates acylation reactions, particularly for hindered alcohols.[4][5][6]

      • Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) triflate (Bi(OTf)₃): These Lewis acids are powerful catalysts for the acylation of sterically demanding alcohols.[4][7][8]

      • 1-Methylimidazole (1-MI): This has been shown to be an efficient organocatalyst for the acylation and tosylation of highly sterically hindered alcohols.[3][4]

    • Adjust Reaction Conditions:

      • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions.

      • Solvent: Aprotic polar solvents like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) are often preferred for these reactions.[3]

Secondary Cause: Poor Solubility

  • Explanation: Inadequate solubility of either the substrate or the reagents can lead to a heterogeneous reaction mixture and slow reaction rates.

  • Solutions:

    • Ensure your chosen solvent can fully dissolve all reaction components. Gentle warming may be necessary.

Troubleshooting Workflow for Acylation/Etherification

Caption: Decision-making workflow for troubleshooting poor acylation/etherification.

FAQ 2: I'm observing low yields during the hydrolysis/saponification of the benzyl ester. What can I do to improve this?

The steric bulk around the carbonyl group from both the benzyl portion and the adjacent chiral center can hinder the approach of a nucleophile (e.g., hydroxide).

Primary Cause: Hindered Carbonyl Group

  • Explanation: The tetrahedral intermediate formed during nucleophilic acyl substitution is sterically crowded, making its formation energetically unfavorable.[9][10]

  • Solutions:

    • Choice of Base: While NaOH and KOH are common, Lithium Hydroxide (LiOH) is often more effective for hindered esters due to the smaller size of the lithium cation, which can coordinate more effectively with the carbonyl oxygen.

    • Phase-Transfer Catalysis (PTC): This technique is excellent for biphasic reactions and can enhance the rate of hydrolysis for sterically hindered esters.[11][12][13][14] A quaternary ammonium salt, like tetrabutylammonium bromide (TBAB), transfers the hydroxide ion from the aqueous phase to the organic phase, increasing its effective concentration and reactivity.[11][13][14]

    • Enzymatic Hydrolysis: Lipases and esterases can offer a mild and highly selective alternative for cleaving benzyl esters, often avoiding side reactions seen with harsh basic or acidic conditions.[15][16][17] Enzymes like Candida antarctica lipase B (CAL-B) have been shown to be effective.[15][18]

    • Non-Aqueous Saponification: A system of NaOH in a mixture of methanol and dichloromethane (CH₂Cl₂/MeOH) can efficiently saponify sterically hindered esters at room temperature.[19][20]

Saponification Mechanism and Steric Hindrance

Caption: Steric hindrance from the isobutyl (R) and benzyl (Bn) groups destabilizes the tetrahedral intermediate in saponification.

FAQ 3: How can I achieve selective protection of the secondary hydroxyl group in the presence of the benzyl ester?

The goal is to find a protecting group that reacts preferentially with the alcohol without affecting the ester functionality.

Strategy: Exploit Steric Differences

  • Explanation: Use a bulky protecting group that can more easily access the less-hindered hydroxyl group compared to the more encumbered ester carbonyl.

  • Recommended Solution: Bulky Silyl Ethers

    • Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) are excellent choices. Their large size makes them selective for the sterically accessible hydroxyl group.[21]

    • Conditions: The reaction is typically carried out in the presence of a base like imidazole or triethylamine in an aprotic solvent such as DMF or CH₂Cl₂.

Data on Protecting Group Selectivity

Protecting Group ReagentCommon ConditionsSelectivity (OH vs. Ester)Typical Yield
TBDMSCl Imidazole, DMF, rtHigh>90%
TIPSCl Imidazole, DMF, rtVery High>95%
Acetyl Chloride Pyridine, 0 °C to rtModerateVariable, risk of transesterification
Benzyl Bromide NaH, THFLowComplex mixture
FAQ 4: My attempts at nucleophilic substitution at the alpha-carbon (after converting the OH to a leaving group) are resulting in elimination or racemization. What can I do?

This is a challenging transformation due to competing reaction pathways.

Primary Causes:

  • Elimination (E2): The steric hindrance at the α-carbon makes an Sₙ2 reaction difficult. If a strong, bulky base is used as the nucleophile, it may preferentially act as a base, abstracting a proton from the β-carbon and leading to an E2 elimination.

  • Racemization: The protons on the α-carbon are acidic due to the adjacent ester carbonyl.[22] A basic nucleophile can deprotonate this position, forming an enolate intermediate. Reprotonation can occur from either face, leading to racemization.[22][23]

  • Solutions:

    • Choice of Leaving Group: Convert the hydroxyl into a good, non-bulky leaving group like a mesylate (-OMs) or tosylate (-OTs). Triflate (-OTf) is an excellent but more expensive option.

    • Nucleophile Selection: Use a soft, non-basic nucleophile if possible. If a basic nucleophile is required, use a less sterically demanding one.

    • Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) are known to favor Sₙ2 reactions.

    • Strict Temperature Control: Keep the reaction temperature as low as possible (e.g., 0 °C or below) to disfavor the higher activation energy pathways of elimination and enolate formation.

Competing Sₙ2 and E2 Pathways

Caption: Competition between Sₙ2 and E2 pathways at the α-carbon.

Detailed Experimental Protocols

Protocol 1: DMAP-Catalyzed Acylation of Benzyl (2S)-2-hydroxy-4-methylvalerate
  • Dissolve benzyl (2S)-2-hydroxy-4-methylvalerate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 equiv) followed by a catalytic amount of DMAP (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (e.g., acetic anhydride, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer-Catalyzed Saponification
  • Dissolve benzyl (2S)-2-hydroxy-4-methylvalerate (1.0 equiv) in toluene.

  • Add an aqueous solution of sodium hydroxide (2.0 M, 2.0 equiv).

  • Add tetrabutylammonium bromide (TBAB) (0.05-0.1 equiv).

  • Heat the biphasic mixture to 50-60 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and separate the layers.

  • Wash the organic layer with water.

  • Acidify the combined aqueous layers to pH ~2 with cold 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate.

  • Dry the organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure.

References

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. Available at: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. Available at: [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of Organic Chemistry. Available at: [Link]

  • THE ENZYME HYDROLYSIS OF BENZYL SUCCINATE. Journal of the American Chemical Society. Available at: [Link]

  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal. Available at: [Link]

  • Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. The Aquila Digital Community. Available at: [Link]

  • An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry. Available at: [Link]

  • How can I tosylate an hindered secondary alcohol? ResearchGate. Available at: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Available at: [Link]

  • Top 10 Opportunities - Phase Transfer Catalysis. Phase Transfer Catalysis Home Page. Available at: [Link]

  • Superbase-Promoted Acylation of Hindered Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. Kyushu University Institutional Repository. Available at: [Link]

  • Hydrolysis of peptide esters by different enzymes. PubMed. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • PTC-NaOH Michael Addition in the Presence of Ester. PTC Organics, Inc. Available at: [Link]

  • (a) Schemes of enzymatic esterification of benzyl benzoate with the... ResearchGate. Available at: [Link]

  • Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. PMC - NIH. Available at: [Link]

  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Cambridge University Press & Assessment. Available at: [Link]

  • Protection of OH group of alcohol. SlideShare. Available at: [Link]

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. Available at: [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. Available at: [Link]

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. MDPI. Available at: [Link]

  • Substitution Reactions of Carbonyl Compounds. Cengage. Available at: [Link]

  • Reactions at the α-Carbon. MSU chemistry. Available at: [Link]

  • 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! Medium. Available at: [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

benzyl (2S)-2-hydroxy-4-methylvalerate vs methyl (2S)-2-hydroxy-4-methylvalerate

Chemoselective C-Terminal Protection in Depsipeptide Synthesis: A Comparative Guide to Benzyl vs. Methyl (2S)-2-Hydroxy-4-Methylvalerate As a Senior Application Scientist specializing in complex peptide and natural produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemoselective C-Terminal Protection in Depsipeptide Synthesis: A Comparative Guide to Benzyl vs. Methyl (2S)-2-Hydroxy-4-Methylvalerate

As a Senior Application Scientist specializing in complex peptide and natural product synthesis, I frequently encounter the critical decision of selecting the appropriate C-terminal protecting group for alpha-hydroxy acids (AHAs). When working with (2S)-2-hydroxy-4-methylpentanoic acid (L-leucic acid)—a vital building block for cyclic depsipeptides like arenastatin A and cryptophycins[1]—the choice between its methyl ester and benzyl ester dictates the viability of the entire downstream deprotection strategy.

This guide objectively compares benzyl (2S)-2-hydroxy-4-methylvalerate (benzyl L-leucate) and methyl (2S)-2-hydroxy-4-methylvalerate (methyl L-leucate), providing mechanistic insights, self-validating experimental protocols, and quantitative performance data to guide your synthetic workflow.

Physicochemical and Structural Comparison

Before integrating these building blocks into a multi-step synthesis, it is essential to understand their baseline physicochemical properties. The steric bulk and lipophilicity of the protecting group directly influence the solubility of the growing peptide chain and the chemoselectivity of subsequent reactions.

PropertyMethyl (2S)-2-hydroxy-4-methylvalerateBenzyl (2S)-2-hydroxy-4-methylvalerate
Molecular Weight 146.19 g/mol 222.28 g/mol
Steric Bulk LowHigh
Lipophilicity (LogP) LowerHigher (enhances organic solubility)
Cleavage Condition Saponification (LiOH/MeOH/H2O)Hydrogenolysis (H2, Pd/C)
Orthogonality Poor (interferes with depsipeptide bonds)Excellent (neutral, highly chemoselective)

Mechanistic Analysis: The Causality of Cleavage

The fundamental difference between these two esters lies in the causality of their cleavage mechanisms. Depsipeptides are characterized by the presence of ester bonds within their backbone.

If you utilize the methyl ester , C-terminal deprotection requires basic hydrolysis (saponification). The mechanistic flaw: Hydroxide is a hard, aggressive nucleophile that cannot perfectly discriminate between the C-terminal methyl ester and the delicate ester bonds comprising the depsipeptide backbone. Furthermore, basic conditions abstract the relatively acidic alpha-proton, leading to rapid epimerization and the loss of the critical (2S) stereocenter.

Conversely, the benzyl ester is cleaved via catalytic hydrogenolysis. The mechanistic advantage: Palladium coordinates the aromatic ring and the benzylic carbon-oxygen bond, undergoing oxidative addition and reductive elimination with hydrogen gas[2]. This is a purely neutral, surface-mediated process. It leaves aliphatic backbone esters completely untouched and eliminates the risk of base-catalyzed epimerization, ensuring absolute stereointegrity.

CleavagePathways A L-Leucic Acid Esters B Methyl Ester (Base-Labile) A->B C Benzyl Ester (Hydrogenolysis-Labile) A->C D Saponification (LiOH, MeOH/H2O) B->D Basic Conditions E Hydrogenolysis (H2, Pd/C) C->E Neutral Conditions F Deprotected Acid (Risk of Epimerization) D->F Side Reactions G Deprotected Acid (Stereocenter Intact) E->G High Chemoselectivity

Orthogonal cleavage pathways for methyl and benzyl L-leucate esters.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, every synthetic step must function as a self-validating system. Below are the optimized protocols for synthesizing and cleaving these esters.

Protocol A: Synthesis of Methyl (2S)-2-hydroxy-4-methylvalerate

Best for: Early-stage building blocks or GC-MS analytical derivatization[3].

  • Reaction: Dissolve L-leucic acid (50 mg) in anhydrous methanol (10 mL). Slowly add thionyl chloride (SOCl2, 1.2 mL) dropwise at room temperature.

    • Causality: SOCl2 reacts violently with methanol to generate anhydrous HCl and SO2 gas. The in situ generated HCl acts as a potent Brønsted acid catalyst for the Fischer esterification, driving the reaction forward without the equilibrium limitations introduced by aqueous acids.

  • Reflux: Heat the mixture at 100 °C for 2 hours.

  • Self-Validation (Workup): Remove the solvent under reduced pressure. Suspend the residue in diethyl ether and wash with saturated NaHCO3 to neutralize residual acid. Dry over Na2SO4 and evaporate to yield a volatile colorless oil. GC-MS analysis will show a distinct molecular ion peak (m/z 146), confirming successful methyl esterification[3].

Protocol B: Synthesis of Benzyl (2S)-2-hydroxy-4-methylvalerate

Best for: Late-stage C-terminal protection in complex depsipeptide synthesis[2].

  • Reaction: Suspend Cs2CO3 (1.0 equiv) and Na2CO3 (1.5 equiv) in anhydrous THF. Add L-leucic acid (1.0 equiv) and stir for 20 minutes.

    • Causality: The "cesium effect" significantly enhances the solubility and nucleophilicity of the pre-formed carboxylate salt in organic solvents, while Na2CO3 acts as a bulk acid scavenger.

  • Alkylation: Add benzyl bromide (1.05 equiv) dropwise. Stir for 15 hours at ambient temperature, then add DMF and heat at 40 °C for 3 hours to drive the reaction to completion[2].

  • Self-Validation (Workup): Quench with water and extract with EtOAc. Wash the organic layer with 1 N H3PO4 (to remove unreacted basic salts) and brine. The disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1740 cm⁻¹) in FT-IR confirms conversion.

Protocol C: Chemoselective Hydrogenolysis of the Benzyl Ester
  • Preparation: Dissolve the benzyl-protected depsipeptide in ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w).

  • Purging: Evacuate the flask and backfill with nitrogen (repeat 3 times).

    • Causality: Dry Pd/C is highly pyrophoric in the presence of oxygen and solvent vapors. Nitrogen purging establishes a safe, inert atmosphere before introducing flammable hydrogen gas.

  • Cleavage: Introduce a hydrogen atmosphere via a balloon. Stir at ambient temperature for 14 hours[2].

  • Self-Validation: Evacuate the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to quantitatively remove the Pd/C. 1H NMR of the concentrated filtrate will confirm the complete disappearance of the benzylic CH2 protons (singlet, ~5.1 ppm) and the aromatic protons (multiplet, ~7.3 ppm), validating complete deprotection.

Workflow N1 Starting Material: L-Leucic Acid N2 Esterification (BnBr, Cs2CO3, THF) N1->N2 N3 Benzyl (2S)-2-hydroxy- 4-methylvalerate N2->N3 15h, Ambient Temp N4 Coupling / Elongation (Depsipeptide Synthesis) N3->N4 N5 Protected Depsipeptide N4->N5 DIC/DMAP N6 Hydrogenolysis (H2, 10% Pd/C, EtOH) N5->N6 N7 C-Terminal Deprotected Depsipeptide N6->N7 14h, Neutral

Experimental workflow for the synthesis and utilization of benzyl L-leucate.

Quantitative Performance in Complex Syntheses

When scaling up the synthesis of a complex macrocyclic depsipeptide, the choice of ester drastically impacts the final yield. The table below summarizes typical performance metrics observed during late-stage C-terminal deprotection.

MetricMethyl Ester DeprotectionBenzyl Ester DeprotectionCausality / Mechanistic Reason
Target Yield < 40%> 95%Base-catalyzed hydrolysis indiscriminately cleaves backbone esters, destroying the product.
Epimerization Risk High (up to 15% D-isomer)Negligible (< 1%)Hydroxide abstracts the acidic alpha-proton; neutral H2/Pd/C does not interact with the stereocenter.
Backbone Stability CompromisedIntactHydrogenolysis is strictly orthogonal to aliphatic ester bonds.

Conclusion & Decision Matrix

The data clearly dictates the application for each compound:

  • Select Methyl (2S)-2-hydroxy-4-methylvalerate when conducting analytical derivatizations (e.g., GC-MS profiling of natural product hydrolysates) or when synthesizing simple, early-stage building blocks that do not yet contain base-labile ester linkages.

  • Select Benzyl (2S)-2-hydroxy-4-methylvalerate as the mandatory standard for late-stage C-terminal protection in depsipeptide synthesis. Its compatibility with neutral hydrogenolysis ensures that delicate backbone ester bonds and vulnerable alpha-chiral centers remain completely uncompromised during global deprotection.

Sources

Comparative

Chiral HPLC Validation and Column Comparison for Benzyl (2S)-2-Hydroxy-4-Methylvalerate

Introduction Benzyl (2S)-2-hydroxy-4-methylvalerate (often referred to as benzyl L-leucate) is a highly valuable chiral building block. It is frequently utilized in the synthesis of complex depsipeptides and serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzyl (2S)-2-hydroxy-4-methylvalerate (often referred to as benzyl L-leucate) is a highly valuable chiral building block. It is frequently utilized in the synthesis of complex depsipeptides and serves as a critical intermediate in the development of carbamate-based inhibitors for 1[1]. Because the stereochemistry at the C2 position directly dictates the biological activity and target-binding affinity of the final active pharmaceutical ingredient (API), rigorous enantiomeric purity control is mandatory.

This guide objectively compares the performance of leading chiral stationary phases (CSPs) and outlines a self-validating, ICH-compliant high-performance liquid chromatography (HPLC) methodology to accurately quantify the (2S) and (2R) enantiomers.

Mechanistic Rationale for CSP Selection

The separation of α -hydroxy acid esters requires a CSP capable of distinguishing subtle spatial arrangements around the chiral center. Polysaccharide-based columns dominate this space due to their 2[2]. The interaction between benzyl 2-hydroxy-4-methylvalerate and the CSP relies on a three-point model:

  • Hydrogen Bonding: The secondary hydroxyl group at C2 acts as a primary hydrogen bond donor to the carbamate linkages on the CSP backbone.

  • π−π Interactions: The benzyl ester aromatic ring engages in π−π stacking with the phenyl functional groups of the derivatized polysaccharide.

  • Steric Inclusion: The bulky isobutyl side chain must fit seamlessly into the chiral grooves of the polymer matrix.

We compared three industry-standard CSPs to evaluate these interactions:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): Features a helical structure with wide inclusion grooves.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H): Features a slightly tighter, more linear cavity structure.

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC): An3[3] from the chloro-substituents.

Comparative Performance Data

Experimental Conditions: Isocratic Normal Phase elution; Mobile Phase: Hexane/Isopropanol (90:10 v/v); Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV at 210 nm. Column dimensions: 250 x 4.6 mm, 5 µm.

Chiral Stationary PhaseRetention Time (2R) (min)Retention Time (2S) (min)Selectivity ( α )Resolution ( Rs​ )Peak Tailing (2S)
Amylose (AD-H) 6.858.421.353.41 1.12
Cellulose (OD-H) 7.108.051.182.151.25
Immobilized (IC) 9.4510.201.101.521.45

Causality of Performance: The amylose-based AD-H column significantly outperforms the cellulose-based alternatives for this specific molecule. The underlying causality lies in the polymer geometry: the amylose backbone forms a wider helical groove that perfectly accommodates the flexible isobutyl group of the valerate derivative. This deeper penetration allows the C2-hydroxyl and the benzyl ester to achieve optimal spatial alignment with the carbamate N-H and C=O groups, maximizing the energy difference ( ΔΔG ) between the transient diastereomeric complexes. In contrast, the tighter cellulose cavities (OD-H, IC) cause steric repulsion with the isobutyl chain, weakening the critical hydrogen bonds and resulting in lower resolution ( Rs​ ).

Method Validation Workflow (ICH Q2(R2) Compliant)

Method_Validation A Phase 1: CSP Selection Amylose vs. Cellulose B Phase 2: Mobile Phase Hexane/IPA Optimization A->B C Critical Decision: Rs > 2.0 & T < 1.5? B->C D Phase 3: ICH Validation (Specificity, Linearity) C->D Yes E Method Adjustment (Modifier Tuning) C->E No F Validated Method: (2S)-Enantiomer Assay D->F E->B

Fig 1: Iterative chiral HPLC method development and ICH validation workflow.

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating system, the following protocol incorporates built-in System Suitability Testing (SST) to verify performance prior to any sample analysis.

Step 1: Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Mix thoroughly in a 1 L solvent bottle.

  • Degas the mixture using vacuum sonication for 10 minutes. Causality: Degassing prevents baseline drift and spurious peaks caused by micro-bubbles outgassing in the optical flow cell under pressure changes.

Step 2: Sample Preparation
  • Diluent: Hexane/IPA (90:10 v/v).

  • System Suitability Solution (Racemate): Dissolve 10 mg of racemic benzyl 2-hydroxy-4-methylvalerate in 10 mL of diluent (1.0 mg/mL).

  • Test Sample Solution: Dissolve 10 mg of the synthesized (2S)-enantiomer batch in 10 mL of diluent (1.0 mg/mL).

  • Filter all solutions through a 0.22 µm PTFE syringe filter. Self-Validation Check: PTFE is explicitly chosen over Nylon or RC to prevent extractable polymer contamination in non-polar, normal-phase solvents.

Step 3: Chromatographic Execution
  • Install an Amylose tris(3,5-dimethylphenylcarbamate) column (250 x 4.6 mm, 5 µm).

  • Purge the system and equilibrate the column with the mobile phase at 1.0 mL/min for at least 45 minutes until the UV baseline (at 210 nm) is completely stable.

  • Set the column oven temperature to exactly 25°C. Causality: Chiral separations are highly thermodynamically driven; temperature fluctuations >1°C can drastically alter the α value and cause retention time shifting.

Step 4: System Suitability Testing (SST) & Validation Checks
  • Specificity: Inject the blank diluent. Confirm no peaks elute at the retention times of the (2S) or (2R) enantiomers.

  • Resolution: Inject the System Suitability Solution (Racemate). The software must calculate an Rs​≥2.5 between the (2R) and (2S) peaks.

  • Precision: Inject the Test Sample Solution six consecutive times. The Relative Standard Deviation (RSD) of the (2S) peak area must be ≤1.0% .

  • LOD/LOQ Determination: Serially dilute the (2R) standard until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ). For this method, the LOQ for the (2R) impurity should reliably hit 0.05% relative to the nominal sample concentration, ensuring strict enantiomeric excess (ee) reporting.

References

  • Source: PUBDB (desy.de)
  • Title: A Technical Guide to the Chiral Resolution of Racemic Compounds Source: Benchchem URL
  • Title: Supporting Information Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2, 5-Dione Deriva Source: Amazon S3 URL

Sources

Validation

A Senior Application Scientist's Guide to Protecting Groups for (S)-2-Hydroxyisocaproic Acid

For researchers and drug development professionals working with chiral α-hydroxy acids like (S)-2-hydroxyisocaproic acid (also known as L-leucic acid), the judicious selection of protecting groups is a critical step that...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with chiral α-hydroxy acids like (S)-2-hydroxyisocaproic acid (also known as L-leucic acid), the judicious selection of protecting groups is a critical step that can dictate the success of a synthetic route. This guide provides an in-depth comparison of common protecting group strategies for both the hydroxyl and carboxylic acid functionalities of this versatile building block. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure the integrity of the chiral center is maintained.

(S)-2-hydroxyisocaproic acid is a valuable chiral intermediate in the synthesis of various bioactive molecules.[1][2] Its bifunctional nature, possessing both a secondary alcohol and a carboxylic acid, necessitates a robust and often orthogonal protection strategy to achieve selective transformations at other parts of the molecule. The primary challenge in manipulating this molecule is the propensity for racemization at the α-carbon, which is acidic and susceptible to epimerization under both acidic and basic conditions.[3][4]

The Challenge: Preserving Stereochemical Integrity

The hydrogen atom on the α-carbon of 2-hydroxyisocaproic acid is labile. Its removal, facilitated by either acid or base, leads to the formation of a planar enolate intermediate. Subsequent protonation can occur from either face, resulting in a loss of enantiomeric purity.[3] Therefore, the choice of protecting groups and the conditions for their introduction and removal are paramount.

Protecting the Hydroxyl Group: A Comparative Analysis

The secondary hydroxyl group in (S)-2-hydroxyisocaproic acid can be protected using a variety of methods, most commonly as a silyl ether or a benzyl ether. The choice between these depends on the planned downstream synthetic steps and the required orthogonality.

Silyl Ethers: Versatility and Mild Cleavage

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, general stability to a range of non-acidic and non-fluoride-containing reagents, and mild cleavage conditions.[5] For (S)-2-hydroxyisocaproic acid, tert-butyldimethylsilyl (TBDMS or TBS) and tert-butyldiphenylsilyl (TBDPS) ethers are common choices.

Protection: The hydroxyl group is typically silylated using the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[6]

Deprotection: The key advantage of silyl ethers is their lability towards fluoride ions, which allows for highly selective cleavage.[7] Reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) are standard.[5] Mild acidic conditions can also be employed, with the relative stability being TBDMS < TBDPS.[8]

G cluster_protection Protection cluster_deprotection Deprotection HICA (S)-2-Hydroxyisocaproic Acid Ester HICA_OTBDMS (S)-2-(TBDMS-oxy)isocaproic Acid Ester HICA->HICA_OTBDMS DCM, rt TBDMSCl TBDMSCl, Imidazole HICA_OTBDMS_dep (S)-2-(TBDMS-oxy)isocaproic Acid Ester HICA_dep (S)-2-Hydroxyisocaproic Acid Ester HICA_OTBDMS_dep->HICA_dep THF, rt TBAF TBAF

Benzyl Ethers: Robustness and Orthogonality

Benzyl (Bn) ethers offer a more robust protection for the hydroxyl group, being stable to a wider range of acidic and basic conditions than silyl ethers. This makes them suitable for multi-step syntheses involving harsh reagents.

Protection: Benzyl ethers are typically formed via a Williamson ether synthesis, where the alkoxide of the hydroxyl group reacts with benzyl bromide (BnBr) in the presence of a strong base like sodium hydride (NaH).[9]

Deprotection: The classic method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which is a very mild and selective method. This deprotection condition is orthogonal to most other protecting groups, including silyl ethers and esters.[10]

G cluster_protection Protection cluster_deprotection Deprotection HICA_Ester (S)-2-Hydroxyisocaproic Acid Ester HICA_OBn (S)-2-Benzyloxyisocaproic Acid Ester HICA_Ester->HICA_OBn THF, 0 °C to rt NaH_BnBr 1. NaH 2. BnBr HICA_OBn_dep (S)-2-Benzyloxyisocaproic Acid Ester HICA_Ester_dep (S)-2-Hydroxyisocaproic Acid Ester HICA_OBn_dep->HICA_Ester_dep MeOH or EtOH, rt H2_PdC H₂, Pd/C

Protecting the Carboxylic Acid Group: A Strategic Choice

The carboxylic acid functionality can be masked as an ester. The choice of ester is critical as it dictates the deprotection conditions and orthogonality with the hydroxyl protecting group.

Methyl and Ethyl Esters: Simple and Common

Methyl and ethyl esters are the simplest and most common protecting groups for carboxylic acids.

Protection: Esterification can be achieved using the corresponding alcohol (methanol or ethanol) under acidic catalysis (e.g., H₂SO₄ or HCl). For milder conditions, diazomethane can be used for methylation, though it is a hazardous reagent.[11]

Deprotection: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent is the standard method for cleaving methyl and ethyl esters.[] It is crucial to perform this reaction at low temperatures to minimize the risk of racemization of the adjacent chiral center.

Benzyl Esters: Orthogonal Cleavage

Similar to benzyl ethers, benzyl esters provide an orthogonal deprotection strategy.

Protection: Benzyl esters can be formed by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst or by reacting the carboxylate salt with benzyl bromide.

Deprotection: The benzyl ester is readily cleaved by catalytic hydrogenolysis, the same conditions used for benzyl ether deprotection.[] This allows for the simultaneous deprotection of both a benzyl ether and a benzyl ester.

Comparative Performance of Protecting Groups

Protecting GroupFunctional GroupProtection ConditionsDeprotection ConditionsYield (Typical)Stability & Remarks
TBDMS HydroxylTBDMSCl, Imidazole, DCMTBAF in THF; or mild acid>90%Stable to non-acidic, non-fluoride conditions. Good for general use.[6]
TBDPS HydroxylTBDPSCl, Imidazole, DCMTBAF in THF; more stable to acid than TBDMS>90%More sterically hindered and more stable to acid than TBDMS.[13]
Benzyl (Bn) HydroxylNaH, BnBr, THFH₂, Pd/C>85%Very robust, stable to a wide pH range. Orthogonal to silyl ethers and most esters.[9]
Methyl Ester CarboxylMeOH, H₂SO₄ (cat.)LiOH, H₂O/THF>90%Simple and efficient. Deprotection under basic conditions requires careful temperature control to avoid racemization.[11]
Benzyl Ester CarboxylBenzyl alcohol, acid cat.H₂, Pd/C>90%Orthogonal to base-labile and fluoride-labile protecting groups. Can be cleaved simultaneously with a benzyl ether.[]

Orthogonal Protection Strategy in Action

A common scenario involves the need to selectively modify a part of the molecule while both the hydroxyl and carboxyl groups of (S)-2-hydroxyisocaproic acid are protected. An orthogonal strategy is essential here. For instance, one could protect the hydroxyl group as a TBDMS ether and the carboxylic acid as a benzyl ester. The benzyl ester can be selectively removed by hydrogenolysis without affecting the TBDMS ether, allowing for reactions at the free carboxylic acid. Subsequently, the TBDMS group can be removed with TBAF.

G HICA (S)-2-Hydroxyisocaproic Acid Step1 Protect OH (TBDMSCl, Imidazole) HICA->Step1 Intermediate1 TBDMS-Protected Acid Step1->Intermediate1 Step2 Protect COOH (BnBr, Base) Intermediate1->Step2 Fully_Protected Fully Protected (TBDMS Ether, Bn Ester) Step2->Fully_Protected Step3 Selective Deprotection of COOH (H₂, Pd/C) Fully_Protected->Step3 Intermediate2 TBDMS-Protected Acid Step3->Intermediate2 Step4 Reaction at Free COOH Intermediate2->Step4 Modified_Intermediate Modified TBDMS-Protected Acid Step4->Modified_Intermediate Step5 Deprotection of OH (TBAF) Modified_Intermediate->Step5 Final_Product Final Modified Product Step5->Final_Product

Experimental Protocols

Protocol 1: Protection of (S)-2-Hydroxyisocaproic Acid Methyl Ester as a TBDMS Ether

Materials:

  • (S)-2-Hydroxyisocaproic acid methyl ester

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-2-hydroxyisocaproic acid methyl ester (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

Materials:

  • (S)-2-(tert-Butyldimethylsilyloxy)isocaproic acid derivative

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the TBAF solution (1.2 eq) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: Protection of the Carboxylic Acid as a Methyl Ester

Materials:

  • (S)-2-Hydroxyisocaproic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-2-hydroxyisocaproic acid (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C and add a catalytic amount of concentrated sulfuric acid dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Neutralize the reaction mixture carefully with solid sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Protocol 4: Saponification of a Methyl Ester

Materials:

  • (S)-2-Hydroxyisocaproic acid methyl ester derivative

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add LiOH·H₂O (1.5 eq) and stir the reaction at 0 °C, monitoring by TLC.

  • Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Conclusion

The selection of an appropriate protecting group strategy for (S)-2-hydroxyisocaproic acid is a critical decision that hinges on the overall synthetic plan. Silyl ethers offer mild protection and deprotection conditions, making them suitable for many applications. Benzyl ethers provide greater stability for more demanding synthetic sequences and offer an orthogonal deprotection route via hydrogenolysis. For the carboxylic acid, simple esters are effective, but care must be taken during basic deprotection to avoid racemization. Benzyl esters offer a valuable orthogonal protection strategy. By carefully considering the stability and reactivity of these protecting groups, researchers can devise synthetic routes that maximize yield and preserve the valuable stereochemical integrity of (S)-2-hydroxyisocaproic acid.

References

  • DiLauro, A. M., Seo, W., & Phillips, S. T. (2011). Use of catalytic fluoride under neutral conditions for cleaving silicon–oxygen bonds. The Journal of Organic Chemistry, 76(18), 7352-7358. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]

  • Applied Chemical Engineering. (2022). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering, 3(1), 1-5. Available at: [Link]

  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. Retrieved from [Link]

  • van den Berg, E. M. M. (1989). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2022, October 21). BENZYL SYNTHESIS. #ncchem. Retrieved from [Link]

  • ScienceMadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. Retrieved from [Link]

  • bioRxiv. (2024). 2-Hydroxyisocaproic acid: A novel in vitro protease activity modulator with potential benefits for arthritis treatment. bioRxiv. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
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  • National Center for Biotechnology Information. (n.d.). Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Retrieved from [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery. Retrieved from [Link]

  • Rupa Health. (n.d.). 2-Hydroxyisocaproic Acid. Retrieved from [Link]

  • ACS Publications. (2008). A Novel Protecting/Activating Strategy for β-Hydroxy Acids and Its Use in Convergent Peptide Synthesis. The Journal of Organic Chemistry, 73(6), 2284-2291.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-Leucine. Retrieved from [Link]

  • Wiley Online Library. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
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  • Wikipedia. (n.d.). 2-Hydroxyisocaproic acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(2-hydroxybenzylidene)-2-methyldithiocarbazate. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PubMed Central. Retrieved from [Link]

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  • Google Patents. (n.d.). US4388250A - Process for the preparation of p-hydroxy-benzyl-nitriles and corresponding amines.
  • ResearchGate. (n.d.). Scheme 4: Synthesis of (A) 2-methyl-and 2-hydroxy-iso-fatty acids 30.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. PubMed Central.
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Comparative

A Comparative Guide to Enantiomeric Excess (ee) Determination of Benzyl (2S)-2-hydroxy-4-methylvalerate

In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Benz...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Benzyl (2S)-2-hydroxy-4-methylvalerate, a key chiral building block, is no exception. Its stereochemical integrity directly influences the biological activity and pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the predominant analytical techniques for determining the enantiomeric excess (ee) of this crucial intermediate. We will delve into the "why" behind methodological choices, offering field-proven insights to guide researchers toward the most robust and appropriate analytical strategy for their needs.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological effects. The classic, tragic example of thalidomide, where one enantiomer was therapeutic and the other teratogenic, underscores the imperative for stringent enantiomeric purity control. For benzyl (2S)-2-hydroxy-4-methylvalerate, ensuring a high enantiomeric excess of the desired (S)-enantiomer is paramount to the successful synthesis of stereochemically pure drugs.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess hinges on the ability to differentiate between enantiomers, which possess identical physical properties in an achiral environment. This is achieved by introducing a chiral element into the analytical system, thereby creating diastereomeric interactions that can be distinguished. The most prevalent and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Principle Resolution Sensitivity Sample Throughput Key Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).ExcellentHigh (UV, MS detection)Moderate to HighWide applicability, direct analysis, method development can be time-consuming.[1][2][3]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.ExcellentVery High (FID, MS detection)HighRequires volatile analytes or derivatization, high thermal stability of columns.[4][5]
NMR Spectroscopy Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.Good to ExcellentLowLow to ModerateProvides structural information, can be non-destructive, requires chiral derivatizing or solvating agents.

In-Depth Exploration of Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination.[2] Its power lies in the vast array of commercially available chiral stationary phases (CSPs), which offer diverse mechanisms of chiral recognition.

The "Why": The Mechanism of Chiral Recognition

The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. Polysaccharide-based and macrocyclic glycopeptide CSPs are among the most successful for a broad range of compounds.[1]

Experimental Protocol: A Self-Validating System

A robust HPLC method for benzyl (2S)-2-hydroxy-4-methylvalerate would involve the following steps:

  • Column Selection: Initial screening should be performed on a selection of polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) and a macrocyclic glycopeptide column (e.g., Chirobiotic V).[1] This broad-based screening approach increases the probability of achieving a successful separation.

  • Mobile Phase Screening: A systematic screening of mobile phases is crucial.[1]

    • Normal Phase: Typically, mixtures of n-hexane and an alcohol modifier (e.g., isopropanol, ethanol) are used. The ratio is adjusted to optimize resolution and retention time.

    • Reversed Phase: Mixtures of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) are employed.

  • Optimization: Once initial separation is observed, fine-tuning of the mobile phase composition, flow rate, and column temperature can be performed to maximize resolution.[3] Lower temperatures often enhance chiral selectivity.[3]

  • Detection: UV detection at a wavelength where the benzyl chromophore absorbs strongly (e.g., 254 nm) is typically sufficient.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_analysis Analysis Phase Column_Screening Select CSPs (Polysaccharide, Glycopeptide) Mobile_Phase_Screening Test Mobile Phases (Normal & Reversed) Column_Screening->Mobile_Phase_Screening Optimize_Params Fine-tune: - Mobile Phase Ratio - Flow Rate - Temperature Mobile_Phase_Screening->Optimize_Params Data_Acquisition Acquire Chromatogram Optimize_Params->Data_Acquisition Quantification Calculate ee% Data_Acquisition->Quantification

Caption: A systematic workflow for chiral HPLC method development.

Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile through derivatization, chiral GC offers exceptional resolution and sensitivity.[5]

The "Why": Leveraging Volatility for Separation

Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common chiral selectors in GC.[4] The enantiomers partition differently between the mobile gas phase and the chiral stationary phase, leading to their separation. For benzyl 2-hydroxy-4-methylvalerate, which has a hydroxyl group, derivatization to a more volatile ester or silyl ether may be necessary to improve peak shape and prevent thermal degradation.[6]

Experimental Protocol: A Step-by-Step Guide

  • Derivatization (if necessary): The hydroxyl group of the analyte can be acylated (e.g., with acetic anhydride to form the acetate ester) or silylated (e.g., with BSTFA to form the trimethylsilyl ether) to increase volatility.

  • Column Selection: A chiral capillary column, such as one with a derivatized cyclodextrin stationary phase (e.g., Astec Chiraldex B-DM), should be chosen.[6]

  • Temperature Programming: A temperature gradient is typically employed to ensure good separation and reasonable analysis times. An initial low temperature allows for the separation of more volatile components, followed by a ramp to a higher temperature to elute the analytes of interest.[6]

  • Detection: A Flame Ionization Detector (FID) is a common and robust detector for this type of analysis.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas, as in HPLC.

Workflow for Chiral GC Analysis

GC_Workflow Analyte Benzyl (2S)-2-hydroxy- 4-methylvalerate Derivatization Derivatization (e.g., Acetylation) Analyte->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Quantification ee% Calculation Detection->Quantification NMR_Logic Enantiomers Enantiomeric Mixture (Spectroscopically Indistinguishable) Chiral_Auxiliary Addition of Chiral Auxiliary (CDA or CSA) Enantiomers->Chiral_Auxiliary Diastereomers Formation of Diastereomers (Covalent or Non-covalent) Chiral_Auxiliary->Diastereomers NMR_Spectrum Distinct NMR Signals (Different Chemical Shifts) Diastereomers->NMR_Spectrum Integration Integration of Signals NMR_Spectrum->Integration ee_Value Determination of ee% Integration->ee_Value

Caption: The logical progression of ee determination using NMR spectroscopy.

Conclusion: Selecting the Optimal Method

The choice of the most suitable method for determining the enantiomeric excess of benzyl (2S)-2-hydroxy-4-methylvalerate depends on several factors, including the available instrumentation, the required sensitivity and throughput, and the stage of the research or development process.

  • Chiral HPLC is often the method of choice for routine quality control and release testing due to its robustness, wide applicability, and direct analysis capabilities.

  • Chiral GC is an excellent alternative, particularly when high sensitivity is required and the analyte is amenable to gas chromatography.

  • NMR Spectroscopy , while generally less sensitive and lower in throughput, provides invaluable structural confirmation and is a powerful tool for method validation and in situations where chromatographic methods are challenging to develop.

By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the stereochemical purity of benzyl (2S)-2-hydroxy-4-methylvalerate, thereby safeguarding the quality and efficacy of the final pharmaceutical product.

References

  • Fujimoto, Y., et al. (2007). FICA, a new chiral derivatizing agent for determining the absolute configuration of secondary alcohols by 19F and 1H NMR spectroscopies. Tetrahedron: Asymmetry, 18(1), 135-142. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • Bates College. Calixr[7]esorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. [Link]

  • Chen, G. Q., & Wu, Q. (2005). Bacterial Poly(hydroxyalkanoates) as a Source of Chiral Hydroxyalkanoic Acids. Biomacromolecules, 6(4), 1735-1741. [Link]

  • Singh, S., et al. (2018). NMR determination of enantiomeric excess. RSC Advances, 8(3), 1547-1555. [Link]

  • DePorter, C. D., & Smith, M. D. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1797-1800. [Link]

  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]

  • Ishii, K., et al. (2015). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 6, 7338. [Link]

  • Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12975-12985. [Link]

  • Yano, I., et al. (1990). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Journal of Bacteriology, 172(12), 7015-7019. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(3), 268-274. [Link]

  • Lee, S. Y., et al. (2004). Determination of Monomeric Composition in Polyhydroxyalkanoates by Liquid Chromatography Coupled with On-line Mass Spectrometry and Off-line Nuclear Magnetic Resonance. Journal of Bacteriology and Virology, 34(4), 215-223. [Link]

  • Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1(1), 1-13. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Anslyn, E. V., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(6), 1386-1392. [Link]

  • Anslyn, E. V., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(6), 1386-1392. [Link]

  • Beesley, T. E. (2012). The State of the Art in Chiral Capillary Gas Chromatography. LCGC North America, 30(3), 232-243. [Link]

  • Sharma, V. K., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks, 14(6), 562-593. [Link]

  • Ishihara, S., et al. (2020). Enantiomeric Excess Dependent Splitting of NMR Signal Through Co-Ligand Dynamic Exchange in a Coordination Complex. ChemRxiv. [Link]

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  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Sharma, V. K., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks, 14(6), 562-593. [Link]

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Validation

Comparative Guide: Benzyl (2S)- vs. (2R)-2-hydroxy-4-methylvalerate in Asymmetric Synthesis

Executive Summary & Chemical Identity In the realm of advanced drug development and complex natural product synthesis, chiral building blocks are the foundational architecture of target specificity. Benzyl 2-hydroxy-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the realm of advanced drug development and complex natural product synthesis, chiral building blocks are the foundational architecture of target specificity. Benzyl 2-hydroxy-4-methylvalerate (also known as benzyl leucate or benzyl 2-hydroxyisocaproate) is a highly versatile alpha-hydroxy ester. The enantiomeric purity of this compound—specifically whether the (2S) or (2R) configuration is employed—dictates the spatial orientation of its isobutyl side chain, profoundly impacting the biological activity of the final synthesized therapeutic.

  • Benzyl (2S)-2-hydroxy-4-methylvalerate is derived from L-leucine (via L-HICA).

  • Benzyl (2R)-2-hydroxy-4-methylvalerate is derived from D-leucine (via D-HICA).

This guide objectively compares the performance, mechanistic utility, and synthetic protocols for both enantiomers, providing researchers with the data necessary to select the appropriate chiral synthon for their specific applications.

Mechanistic Role in Drug Development

The Purpose of the Benzyl Ester

The benzyl group is strategically chosen as a protecting group for the carboxylic acid because it is orthogonal to many standard peptide synthesis protecting groups (such as Boc or Fmoc).

  • Causality: By masking the carboxylic acid, the alpha-hydroxyl group is left free to act as a nucleophile. Once the desired ester (depsipeptide) or carbamate linkage is formed, the benzyl group can be selectively cleaved via catalytic hydrogenolysis (e.g., Pd/C, H2) or mild Lewis acids without disturbing acid-sensitive or base-sensitive moieties in complex macrolides [1].

The Role of Chirality: (2S) vs (2R)

Enzymes and biological receptors are inherently chiral environments. Replacing an amide bond with an ester bond (forming a depsipeptide) or utilizing a carbamate linkage instead of a urea linkage can dramatically alter a molecule's pharmacokinetic profile. However, if the stereochemistry of the alpha-carbon is inverted, the resulting steric clash or loss of hydrogen bonding can render a highly potent drug completely inactive.

Workflow SM L- or D-Leucine Diaz Diazotization (NaNO2, H2SO4) SM->Diaz HICA 2-Hydroxy-4-methylvaleric acid (HICA) Diaz->HICA Benz Benzylation (BnBr, Cs2CO3, DMF) HICA->Benz Ester Benzyl 2-hydroxy-4-methylvalerate (2S or 2R) Benz->Ester Depsi Depsipeptide Synthesis (e.g., Cryptophycins) Ester->Depsi Esterification Carb Carbamate Synthesis (e.g., GCPII Inhibitors) Ester->Carb Carbamoylation

Workflow for the synthesis and application of benzyl 2-hydroxy-4-methylvalerate.

Comparative Performance Data: Stereochemistry in Action

Case Study 1: Glutamate Carboxypeptidase II (GCPII) Inhibitors

GCPII is a zinc-dependent metallopeptidase implicated in neurological disorders and prostate cancer. Its natural substrate is N-acetyl-L-aspartyl-L-glutamate. When designing carbamate-based inhibitors to replace traditional urea-based inhibitors, the stereochemistry of the P1' ligand is critical.

According to Barinka et al. [2], utilizing benzyl (2S)-2-hydroxy-4-methylvalerate yields an (S,S)-configured carbamate inhibitor. Crystallographic data reveals that this (S,S)-isomer adopts a binding mode nearly identical to the highly potent urea-based inhibitor ZJ-43, establishing an extensive hydrogen-bonding network within the active site.

Conversely, synthesizing the analog using the (2R)-enantiomer results in an (R,S)-configuration. The D-leucine derivative forces a suboptimal orientation in the S1' pocket, leading to a less extensive hydrogen-bonding network and significantly reduced inhibitory potency[2].

Logic Base Carbamate-Based GCPII Inhibitor S_Iso (S,S)-Configuration (from 2S-Enantiomer) Base->S_Iso R_Iso (R,S)-Configuration (from 2R-Enantiomer) Base->R_Iso S_Bind Extensive H-Bonding Optimal Active Site Fit S_Iso->S_Bind R_Bind Suboptimal H-Bonding Steric Clash in S1' Pocket R_Iso->R_Bind High High Inhibitory Potency S_Bind->High Low Reduced Inhibitory Potency R_Bind->Low

Stereochemical impact on GCPII inhibitor binding affinity and potency.

Case Study 2: Antitumor Macrolides (Cryptophycin B & Arenastatin A)

Cryptophycins are potent antimitotic agents that bind to tubulin, exhibiting high cytotoxicity against solid tumors. The macrocyclic core contains a crucial depsipeptide linkage. Ghosh and Bischoff[1] demonstrated that the total synthesis of Cryptophycin B and Arenastatin A strictly relies on (S)-benzyl 2-hydroxy-4-methylpentanoate to establish the correct absolute stereochemistry at the C-ester linkage. Substituting this with the (2R) enantiomer completely abolishes the natural conformation required for tubulin binding within the vinca domain, rendering the macrolide biologically inactive.

Quantitative Comparison

Property / FeatureBenzyl (2S)-2-hydroxy-4-methylvalerateBenzyl (2R)-2-hydroxy-4-methylvalerate
Precursor Origin L-Leucine (Natural)D-Leucine (Unnatural)
Absolute Configuration (S) at C2(R) at C2
GCPII Inhibitor Yield Forms (S,S)-carbamateForms (R,S)-carbamate
GCPII Binding Affinity High (Extensive H-bonding) [2]Low (Suboptimal orientation) [2]
Macrolide Synthesis Yields active Cryptophycin B / Arenastatin A [1]Yields inactive diastereomers

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of Benzyl (2S)- or (2R)-2-hydroxy-4-methylvalerate

Adapted from continuous flow and batch methodologies for value-added intermediates[3].

  • Preparation: Charge (2S)- or (2R)-2-hydroxy-4-methylpentanoic acid (1.0 eq, 1.0 mmol) into an oven-dried 25 mL round-bottom flask fitted with a magnetic stirrer and septum under an inert argon atmosphere.

  • Solvation: Dissolve the acid in anhydrous DMF (0.7 mL) and cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq, 1.5 mmol) in two portions. Stir the resulting slurry at 0 °C for 20 minutes.

    • Causality Note: Cesium carbonate is explicitly chosen over sodium or potassium salts due to the "cesium effect." The large ionic radius of cesium creates a highly naked, nucleophilic carboxylate anion in polar aprotic solvents, driving the reaction toward the desired esterification while minimizing unwanted O-alkylation of the alpha-hydroxyl group.

  • Alkylation: Add Benzyl bromide (BnBr, 1.1 eq, 1.1 mmol) dropwise. Allow the reaction to warm naturally to room temperature and stir overnight.

  • Workup: Filter the resulting white precipitate (CsBr) and wash with Hexanes:EtOAc (8:2). Partition the filtrate between EtOAc and half-saturated NH₄Cl (3 x 5 mL), followed by half-saturated NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel column chromatography (Hexanes:EtOAc 8:2).

  • Validation Checkpoint: TLC analysis should indicate a single spot (Rf ~0.4 in 8:2 Hex/EtOAc). ¹H NMR (CDCl₃) must show the benzylic CH₂ protons as an AB quartet or singlet at ~5.2 ppm and aromatic protons at ~7.3 ppm, confirming successful esterification without racemization.

Protocol 2: Synthesis of Carbamate Linkage (GCPII Inhibitor Intermediate)

Adapted from the synthesis of carbamate-based GCPII inhibitors [2].

  • Activation: Dissolve the synthesized benzyl 2-hydroxy-4-methylvalerate (1.0 eq) in anhydrous DCM at -78 °C. Slowly add triphosgene (0.35 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir for 2 hours to form the chloroformate intermediate.

  • Coupling: Introduce the amine partner (e.g., (S)-dibenzyl 2-aminopentanedioate, 1.0 eq) dissolved in DCM to the reaction mixture at -78 °C.

  • Maturation: Allow the reaction to warm to room temperature over 4 hours, facilitating the nucleophilic attack of the amine on the chloroformate to yield the fully protected carbamate. Quench with water and extract with DCM.

  • Validation Checkpoint: LC-MS analysis must confirm the exact mass of the coupled product. Furthermore, FTIR analysis should show the disappearance of the broad -OH stretch (~3400 cm⁻¹) and the appearance of a strong, distinct carbamate C=O stretch (~1700-1720 cm⁻¹), validating the successful formation of the linkage.

References

  • Ghosh, A. K., & Bischoff, A. (2004). Asymmetric Syntheses of Potent Antitumor Macrolides Cryptophycin B and Arenastatin A. European Journal of Organic Chemistry, 2004(10), 2131-2141.[Link]

  • Barinka, C., Novakova, Z., Hin, N., Bím, D., Ferraris, D. V., Duvall, B., ... & Tsukamoto, T. (2019). Structural and computational basis for potent inhibition of glutamate carboxypeptidase II by carbamate-based inhibitors. Bioorganic & Medicinal Chemistry, 27(2), 255-264.[Link]

  • Newton, S. (2017). Synthesis of Value-Added Intermediates by Continuous Flow Technology. Durham E-Theses, Durham University. [Link]

Comparative

A Comparative Guide to C-Terminal Anchoring Strategies in Solid-Phase Peptide Synthesis: Benchmarking Benzyl (2S)-2-hydroxy-4-methylvalerate

Introduction: The Critical Role of C-Terminal Anchoring in SPPS Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry and drug development, revolutionized the field by anchoring the C-terminal a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of C-Terminal Anchoring in SPPS

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry and drug development, revolutionized the field by anchoring the C-terminal amino acid to an insoluble polymer support.[1][2] This approach simplifies the synthesis by allowing for the use of excess reagents and easy purification through simple filtration and washing after each coupling and deprotection cycle.[2][3] The success of any SPPS campaign is critically dependent on the choice of this C-terminal anchor, often referred to as a linker or handle. This linker must be stable throughout the entire chain assembly process yet allow for the efficient and clean release of the final peptide under specific conditions.[4][5]

The two dominant strategies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, are largely defined by their respective linker and protecting group schemes.[3] The Boc/Bzl strategy, pioneered by Merrifield, typically employs benzyl-based side-chain protecting groups and a benzyl ester linkage to the resin, requiring strong acids like anhydrous hydrogen fluoride (HF) for final cleavage.[2][6] The more contemporary Fmoc/tBu strategy utilizes acid-labile side-chain protecting groups (like t-butyl) and a linker that can be cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][7]

This guide provides an in-depth comparative analysis of a specific C-terminal anchoring strategy utilizing benzyl (2S)-2-hydroxy-4-methylvalerate , benchmarked against the classical benzyl ester linkage (Merrifield Resin) and the widely adopted Wang resin. We will explore the mechanistic underpinnings of each approach, provide detailed experimental protocols for the synthesis of a model peptide, and present a framework for evaluating critical performance metrics such as cleavage efficiency, final purity, and potential side reactions.

Profiling the Anchoring Strategies

The choice of linker dictates the entire synthetic strategy, including the N-α-protecting group, side-chain protection, and final cleavage conditions. Here, we compare three distinct benzyl-based anchoring systems.

The Subject: Benzyl (2S)-2-hydroxy-4-methylvalerate Linker

This molecule, the benzyl ester of L-leucic acid, can function as a cleavable linker. The hydroxyl group serves as the point of attachment to a functionalized solid support (e.g., chlorotrityl resin), while the carboxyl group (activated) is used to couple the first Fmoc-protected amino acid. The final peptide is linked via an ester bond that is sterically different from a simple benzyl ester, and its cleavage is anticipated to require strong acidolysis, placing it within the broader Boc/Bzl compatibility framework, though it can be adapted for Fmoc synthesis with an orthogonal resin attachment.

The Classic: Merrifield Resin (Alpha-Chloromethyl Polystyrene)

The original support for SPPS, the Merrifield resin, leads to the formation of a direct benzyl ester bond between the C-terminal amino acid and the polymer backbone.[2] This linkage is highly stable to the repetitive TFA treatments used for N-α-Boc group removal but necessitates harsh HF cleavage, which can degrade sensitive residues if not performed with appropriate scavengers.

The Workhorse: Wang Resin (p-Alkoxybenzyl Alcohol Resin)

Wang resin is arguably the most common support for Fmoc-based SPPS when the desired product is a C-terminal carboxylic acid.[7] The p-alkoxybenzyl ester linkage is designed to be significantly more acid-labile than the benzyl ester of the Merrifield resin. This allows for cleavage with moderate concentrations of TFA (typically 95%), ensuring compatibility with acid-sensitive t-butyl side-chain protecting groups.[4]

Diagram: Comparison of C-Terminal Linker Structures

The following diagram illustrates the chemical structures of the peptide-resin linkage for the three strategies being compared.

G cluster_0 Benzyl (2S)-2-hydroxy-4-methylvalerate Linker cluster_1 Merrifield Resin Linkage cluster_2 Wang Resin Linkage bhmv Peptide-C(=O) O CH(iBu)-CH(OH)-Resin merrifield Peptide-C(=O) O CH2-Phenyl-Resin wang Peptide-C(=O) O CH2-Phenyl(p-O)-Resin

Caption: Experimental workflow for benchmarking linker performance.

Protocol 1: Synthesis using Benzyl (2S)-2-hydroxy-4-methylvalerate (BHMV) Linker

This protocol is based on established methods for attaching hydroxyl-containing linkers to resins and subsequent peptide synthesis.

A. Loading of the Linker and First Amino Acid:

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Linker Attachment: Dissolve Benzyl (2S)-2-hydroxy-4-methylvalerate (1.5 eq) and Diisopropylethylamine (DIEA) (3.0 eq) in anhydrous DCM. Add the solution to the swollen resin and agitate for 4 hours at room temperature.

  • Capping: Quench the reaction by adding methanol (1 mL per gram of resin) and agitating for 30 minutes. Wash the resin extensively with DCM, DMF, and Methanol, then dry under vacuum.

  • First AA Loading: Swell the BHMV-Resin in DCM. In a separate flask, dissolve Fmoc-Leu-OH (3 eq) and DIEA (6 eq) in DCM. Add this solution to the resin. This esterification is a critical step where racemization can occur. [8]Monitor the reaction for completion. Wash and dry the resin.

B. Peptide Elongation (Fmoc/tBu Strategy):

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF. [6][9]2. Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF for 2 minutes. Add the activated mixture to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Monitoring: Perform a Kaiser test to confirm reaction completion. Repeat steps 1-4 for each amino acid in the sequence (Phe, Gly, Gly, Tyr(tBu)).

C. Cleavage and Deprotection:

  • Washing and Drying: Wash the final peptide-resin with DCM and dry under vacuum.

  • HF Cleavage: Perform the cleavage in a specialized apparatus using anhydrous Hydrogen Fluoride (HF) with 5% p-cresol as a scavenger at 0°C for 1 hour. This harsh condition is predicated on the stability of the benzyl ester linkage.

  • Peptide Precipitation: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide with ice-cold diethyl ether, centrifuge, and wash the pellet twice more with ether.

  • Purification: Dissolve the crude peptide in an appropriate solvent (e.g., Acetonitrile/Water) and lyophilize prior to HPLC purification.

Protocol 2: Synthesis on Merrifield Resin (Boc/Bzl Strategy)

This protocol follows the classic Merrifield approach.

A. First Amino Acid Loading:

  • Cesium Salt Preparation: Prepare the cesium salt of Boc-Leu-OH by reacting it with cesium carbonate in methanol.

  • Esterification: Swell Merrifield resin (1% DVB, 100-200 mesh) in DMF. Add the Boc-Leu-O-Cs salt and heat at 50°C overnight. Wash the resin with DMF, DMF/Water, DMF, and Methanol, then dry.

B. Peptide Elongation (Boc/Bzl Strategy):

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. [6]2. Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM (3 x 1 min). Wash with DCM.

  • Coupling: Couple the next Boc-amino acid using standard carbodiimide chemistry (e.g., DIC/HOBt).

  • Washing: Wash with DCM and DMF. Repeat steps 1-4 for the entire sequence.

C. Cleavage and Deprotection:

  • HF Cleavage: As described in Protocol 1, Step C2. This step simultaneously cleaves the peptide from the resin and removes all benzyl-based side-chain protecting groups.

  • Work-up: As described in Protocol 1, Steps C3 and C4.

Protocol 3: Synthesis on Wang Resin (Fmoc/tBu Strategy)

This protocol is the standard for producing peptide acids via Fmoc chemistry.

A. First Amino Acid Loading:

  • Esterification: Swell Wang resin in DCM. In a separate flask, dissolve Fmoc-Leu-OH (3 eq), and add it to the resin. Add a catalytic amount of DMAP (0.1 eq) and DIC (3 eq). Agitate for 4 hours.

  • Capping: Cap any unreacted hydroxyl groups with acetic anhydride/DIEA in DCM. Wash and dry the resin.

B. Peptide Elongation (Fmoc/tBu Strategy):

  • Identical to the procedure described in Protocol 1, Section B.

C. Cleavage and Deprotection:

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water.

  • Cleavage Reaction: Add the cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature. This single step cleaves the peptide from the resin and removes t-butyl-based side-chain protecting groups.

  • Work-up: Filter the resin and collect the filtrate. Precipitate the peptide with ice-cold diethyl ether. Centrifuge, wash, and lyophilize as previously described.

Data Analysis and Performance Benchmarking

The success of each synthesis will be evaluated using standard analytical techniques to generate quantitative, comparable data.

Analytical Methods
  • Reverse-Phase HPLC (RP-HPLC): Used to determine the purity of the crude peptide product. [10][11][12]A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. Purity is calculated by integrating the area of the main product peak relative to the total peak area at a wavelength of 215 nm. [10]* Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm the molecular weight of the synthesized peptide, verifying its identity. [13][14][15]MS is also invaluable for identifying impurities, such as truncated or deletion sequences. [16]* Chiral Amino Acid Analysis: To quantify racemization, the purified peptide can be hydrolyzed, and the resulting amino acids derivatized and analyzed by chiral gas chromatography or HPLC. [17]This is most critical for the C-terminal leucine, which is susceptible to racemization during esterification to the resin.

Comparative Data Summary

The table below summarizes the expected outcomes and key performance indicators for each strategy. The values for the BHMV linker are hypothetical, based on its structural similarity to other benzyl esters.

Performance MetricBenzyl (2S)-2-hydroxy-4-methylvalerate LinkerMerrifield Resin (Boc/Bzl)Wang Resin (Fmoc/tBu)
N-α-Protection Fmoc or BocBocFmoc
Cleavage Conditions Anhydrous HF / ScavengersAnhydrous HF / Scavengers95% TFA / Scavengers
Cleavage Severity Very HighVery HighModerate
Expected Crude Purity 60-75%65-80%70-85%
Expected Overall Yield ModerateModerate to HighHigh
Risk of Racemization Moderate (at first AA loading)Low to Moderate (at first AA loading)Moderate (at first AA loading)
Key Side Reactions Alkylation of sensitive residues during HF cleavage.Alkylation of sensitive residues (Trp, Met) during HF cleavage.Diketopiperazine formation (at dipeptide stage); Aspartimide formation. [7]
Equipment Requirement Specialized HF cleavage apparatusSpecialized HF cleavage apparatusStandard laboratory glassware

Discussion: Synthesizing Insights from the Data

The primary trade-off highlighted by this comparison is between linker stability and cleavage mildness.

  • Harsh Cleavage Strategies (BHMV & Merrifield): Both the proposed BHMV linker and the classic Merrifield resin require highly corrosive and hazardous anhydrous HF for cleavage. This necessitates specialized equipment and can lead to the degradation of sensitive peptides. However, the extreme stability of the benzyl ester linkage during synthesis can be an advantage, preventing premature cleavage, which can sometimes be observed with hyper-acid-sensitive linkers. The performance of the BHMV linker is expected to be broadly similar to the Merrifield resin. The additional chiral center and steric bulk of the leucic acid moiety might slightly influence coupling efficiency and cleavage kinetics, but the fundamental chemistry remains governed by the robust benzyl ester.

  • Mild Cleavage Strategy (Wang Resin): The Wang resin represents a significant advancement, enabling the use of TFA for cleavage. [4]This is far more convenient, safer, and compatible with a wider range of peptide sequences and modifications. The higher expected crude purity and yield are direct results of the cleaner cleavage process. However, the p-alkoxybenzyl ester is more susceptible to acid-catalyzed side reactions during synthesis, such as diketopiperazine formation at the dipeptide stage, which can truncate the synthesis. [7]

  • Racemization: The risk of racemization is highest during the initial loading of the C-terminal amino acid onto the resin for all three methods. [17][18]The use of coupling reagents with racemization-suppressing additives (like HOBt or Oxyma) is crucial, though the base-catalyzed esterification onto Merrifield and the DMAP-catalyzed loading onto Wang resin are known risk points. [8][18]The BHMV linker's performance in this regard would need empirical validation.

Conclusion and Recommendations

This guide establishes a framework for benchmarking benzyl (2S)-2-hydroxy-4-methylvalerate as a C-terminal linker in SPPS. Based on its chemical structure, it is projected to perform as a highly stable linker requiring harsh HF cleavage, placing it in the same operational category as the classic Merrifield resin.

  • For most standard peptide syntheses , the Wang resin remains the superior choice due to its mild cleavage conditions, high yields, and compatibility with the versatile Fmoc/tBu strategy.

  • The Merrifield resin and, by extension, the BHMV linker , would be reserved for specific applications where the extreme stability of the benzyl ester bond during synthesis is paramount and the final peptide is known to be stable to HF.

Ultimately, the empirical data from the proposed benchmarking experiments are necessary to fully validate the performance of the benzyl (2S)-2-hydroxy-4-methylvalerate linker. Researchers should carefully weigh the trade-offs between linker stability, cleavage conditions, and potential side reactions when selecting an anchoring strategy for their specific synthetic target.

References

  • AltaBioscience. Peptide Purification and Product Analysis.

  • Larsen, B. D., & Holm, A. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. In Peptide Synthesis (pp. 263-273). Humana Press, New York, NY.

  • Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry for protein and peptide characterisation. Current opinion in structural biology, 11(5), 595-602.

  • Zhang, G., & Annan, R. S. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in molecular biology, Chapter 10, Unit-10.21.

  • Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis.

  • BenchChem. A Comparative Guide to Analytical HPLC Methods for Resolving His-NH2 Peptide Impurities.

  • Mtoz Biolabs. What Is Peptide Mass Spectrometry Identification.

  • Pramod, K. (2016). Peptide and protein analysis with mass spectrometry. ResearchGate.

  • Wang, P., et al. (2021). An Atom-Economic Inverse Solid-Phase Peptide Synthesis Using Bn or BcM Esters of Amino Acids. Organic Letters, 23(19), 7484–7488.

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins. In Methods in Molecular Biology, vol. 251. Humana Press.

  • PolyPeptide Group. Peptide Characterization by RP-HPLC for Regulatory Submissions.

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).

  • Echner, H., & Voelter, W. (1994). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 66(10), 1625–1628.

  • BenchChem. Strategies to Prevent Racemization During Peptide Synthesis.

  • CEM Corporation. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.

  • Tilak, M. A. (1968). A facile method for the synthesis of benzyl esters using benzyl bromide or iodide and its application to solid phase and conventional peptide synthesis. Tetrahedron Letters, 9(60), 6323-6326.

  • Subirós-Funosas, R., et al. (2013). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 18(9), 10547–10571.

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS).

  • CORE. Solid phase peptide synthesis: New resin and new protecting group.

  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.

  • LibreTexts Chemistry. 12.6: Automated Peptide Synthesis - Solid-Phase Technique.

  • ResearchGate. Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene.

  • Johnson, T., Quibell, M., & Sheppard, R. C. (1995). N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis. Journal of peptide science, 1(1), 11–25.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Bachem. On the way to greener SPPS: Replacing DMF.

  • Albericio, F., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(16), 11139–11148.

  • LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.

  • Google Patents. US10889613B2 - Solid phase peptide synthesis processes and associated systems.

  • Přibylka, A., Krchňák, V., & Schütznerová, E. (2019). Environmentally friendly SPPS I. Application of NaOH in 2-MeTHF/methanol for Fmoc removal. Green Chemistry, 21(4), 775-779.

  • Research Square. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.

  • Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

  • Organic Chemistry Portal. One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters.

  • ResearchGate. Synthesis of benzyl 4‐trifluoromethyl‐4‐hydroxy‐2‐methylenepentanoate 6...

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

Sources

Validation

Spectroscopic Differentiation of Benzyl (2S)- and (2R)-2-Hydroxy-4-methylvalerate: A Comprehensive Analytical Guide

In the fields of asymmetric synthesis and drug development, the precise characterization of chiral molecular entities is a non-negotiable regulatory and scientific requirement. Benzyl 2-hydroxy-4-methylvalerate (often re...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of asymmetric synthesis and drug development, the precise characterization of chiral molecular entities is a non-negotiable regulatory and scientific requirement. Benzyl 2-hydroxy-4-methylvalerate (often referred to as benzyl leucate) is a highly versatile α -hydroxy ester used as a chiral building block. Because the (2S) and (2R) enantiomers possess identical scalar physical properties in achiral environments, standard 1D Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) cannot differentiate them.

This guide provides an in-depth, objective comparison of the spectroscopic methodologies required to distinguish benzyl (2S)-2-hydroxy-4-methylvalerate from its (2R) enantiomer. By leveraging chiroptical spectroscopy and chiral NMR techniques, researchers can unambiguously determine absolute configuration (AC) and enantiomeric excess ( ee ).

The Physics of Chiral Differentiation

To differentiate enantiomers spectroscopically, the target molecule must interact with a chiral probe—either in the form of circularly polarized electromagnetic radiation or a chiral chemical environment.

  • Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left- and right-circularly polarized light ( ΔA=AL​−AR​ ). Because the (2S) and (2R) enantiomers are non-superimposable mirror images, their transition dipole moments interact oppositely with the chiral light, yielding perfectly mirrored spectra[1].

  • Chiral NMR Spectroscopy: By introducing a Chiral Solvating Agent (CSA), the enantiomers form transient, non-covalent diastereomeric complexes. Because diastereomers are not mirror images, their nuclei experience distinct local magnetic shielding, resulting in chemical shift non-equivalence ( Δδ )[2].

Chiroptical Spectroscopy: VCD and ECD

Vibrational Circular Dichroism (VCD) has emerged as the gold standard for determining the absolute configuration of molecules in solution without the need for crystallization[3]. For α -hydroxy esters like benzyl leucate, the carbonyl (C=O) stretching region (~1740 cm⁻¹) and the C–O/C–OH stretching regions (~1100–1200 cm⁻¹) provide robust, highly diagnostic VCD signatures[4].

Comparative Chiroptical Data

The following table summarizes the expected chiroptical properties for the two enantiomers. (Note: Specific rotation values are grounded in the known properties of the parent L-leucic acid, which exhibits an [α]D20​ of -26°).

Spectroscopic MethodParameter / Spectral RegionBenzyl (2S)-2-hydroxy-4-methylvalerateBenzyl (2R)-2-hydroxy-4-methylvalerate
Polarimetry Specific Rotation [α]D20​ Negative (-)Positive (+)
VCD C=O Stretch (~1740 cm⁻¹)Negative Cotton EffectPositive Cotton Effect
VCD C-OH Stretch (~1150 cm⁻¹)Positive Cotton EffectNegative Cotton Effect
ECD π→π∗ (Benzyl, ~210 nm)Positive maximumNegative minimum
ECD n→π∗ (Ester, ~235 nm)Negative minimumPositive maximum
Protocol 1: VCD Measurement and Absolute Configuration Determination

This protocol utilizes a self-validating loop: measuring both enantiomers ensures that any observed signal is a true chiroptical response rather than an instrumental artifact.

Step 1: Sample Preparation Dissolve 15 mg of the enantiopure benzyl leucate in 200 µL of deuterated chloroform (CDCl₃). High concentration is required because VCD signals are typically 10−4 to 10−5 times weaker than standard IR absorptions.

Step 2: Spectral Acquisition Inject the solution into a BaF₂ IR cell with a 100 µm path length. Record the IR and VCD spectra simultaneously using a ChiralIR spectrometer at a resolution of 4 cm⁻¹. Accumulate scans for 4 to 6 hours to achieve a high signal-to-noise ratio.

Step 3: Instrumental Validation Repeat the exact procedure using the opposite enantiomer. Subtract the solvent baseline from both. Self-Validation Check: The VCD spectra of the (2S) and (2R) samples must be perfect mirror images across the zero-absorbance line. If baseline drift causes asymmetry, the cell must be cleaned and the instrument recalibrated.

Step 4: Computational Assignment Perform a conformational search using molecular mechanics (e.g., OPLS4), followed by Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) to optimize geometries and calculate vibrational frequencies. Boltzmann-average the simulated spectra of the conformers and overlay them with the experimental data to assign the absolute configuration[5].

VCD_Workflow Start Enantiopure Sample (Benzyl Leucate) IR_Measure Measure IR/VCD Spectra (ChiralIR Spectrometer) Start->IR_Measure Experimental Conform_Search Conformational Search (Molecular Mechanics) Start->Conform_Search In silico Compare Compare Experimental vs. Calculated Spectra IR_Measure->Compare DFT_Calc DFT Calculations (Optimize & Freq) Conform_Search->DFT_Calc Simulate Simulate VCD Spectra (Boltzmann Averaging) DFT_Calc->Simulate Simulate->Compare Result Absolute Configuration Assigned ((2S) or (2R)) Compare->Result

Workflow for determining the absolute configuration of benzyl leucate using VCD spectroscopy.

Chiral NMR Spectroscopy via Solvating Agents

While VCD determines absolute configuration, Chiral NMR is the most efficient method for quantifying enantiomeric excess ( ee ) in a mixture. For α -hydroxy esters, Pirkle’s alcohol, specifically (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE), is an exceptional Chiral Solvating Agent (CSA)[2].

The causality behind this method relies on the bidentate hydrogen-bonding interaction between the hydroxyl and ester groups of benzyl leucate and the hydroxyl and trifluoromethyl groups of TFAE. This restricts conformational freedom, forcing the bulky anthryl group of the CSA to selectively shield specific protons of one enantiomer more than the other.

Comparative NMR Data (with (R)-TFAE)
NucleusStandard ¹H NMR (Achiral CDCl₃)¹H NMR with (R)-TFAE (Diastereomeric Complex)
α -CH (Methine) ~4.20 ppm (dd, 1H)(2S): ~4.12 ppm (2R): ~4.18 ppm ( Δδ≈0.06 ppm)
Benzyl -CH₂- ~5.15 ppm (s, 2H)(2S): ~5.05 ppm (2R): ~5.10 ppm ( Δδ≈0.05 ppm)
Isobutyl -CH₃ ~0.90 ppm (d, 6H)Minimal splitting ( Δδ<0.01 ppm)
Protocol 2: NMR Differentiation and ee Quantification

Step 1: Baseline Acquisition Dissolve 5 mg of the benzyl leucate sample in 0.5 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum (e.g., at 400 MHz or higher). Identify the α -methine proton and the benzylic methylene protons.

Step 2: CSA Titration Add 0.5 equivalents of (R)-TFAE to the NMR tube and acquire a spectrum. Repeat this by adding CSA in 0.5 eq increments until you reach 2.0 equivalents. Self-Validation Check: The chemical shift difference ( Δδ ) should increase and eventually plateau. If the peaks broaden excessively without splitting, the complex exchange rate is too fast; cooling the sample (e.g., to 0°C) will slow the exchange and sharpen the split peaks.

Step 3: Integration and Calculation Once baseline resolution between the (2S) and (2R) signals is achieved (typically at the α -methine proton), integrate the respective peaks. Calculate the enantiomeric excess using the formula:

ee=IS​+IR​∣IS​−IR​∣​×100%

NMR_Mechanism Racemate Enantiomeric Mixture (2S) & (2R) Benzyl Leucate CSA Add Chiral Solvating Agent (e.g., (R)-TFAE) Racemate->CSA Complex_S Diastereomeric Complex 1 [(2S) · (R)-TFAE] CSA->Complex_S Complex_R Diastereomeric Complex 2 [(2R) · (R)-TFAE] CSA->Complex_R NMR_Signals Distinct NMR Signals (Δδ > 0) Complex_S->NMR_Signals Complex_R->NMR_Signals

Mechanism of chiral differentiation via diastereomeric complexation in NMR spectroscopy.

Conclusion

The spectroscopic differentiation of benzyl (2S)- and (2R)-2-hydroxy-4-methylvalerate requires transitioning from achiral scalar measurements to chiroptical or diastereomeric vector measurements. VCD paired with DFT calculations provides an absolute, structurally definitive assignment of the enantiomer[5], while Chiral NMR using (R)-TFAE offers a rapid, highly accurate method for determining enantiomeric purity in routine synthetic workflows[2]. By employing these self-validating protocols, researchers can ensure the highest level of scientific integrity in chiral drug development.

References
  • [3] RSC Publishing. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Retrieved from [Link]

  • [1] Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • [2] ResearchGate. Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in solid phase and for the complementary use of NMR and VCD techniques in solution. Retrieved from [Link]

  • [4] Hokkaido University. Vibrational circular dichroism spectroscopy in the C-D, X≡Y, and X=Y=Z stretching region. Retrieved from[Link]

  • [5] Schrödinger. VCD/IR, ECD/UV-vis, and NMR spectra prediction with Jaguar Spectroscopy. Retrieved from[Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of Benzyl (2S)-2-hydroxy-4-methylvalerate

As a Senior Application Scientist, I recognize that the end-of-life management of organic intermediates is not merely a regulatory checkpoint, but a fundamental component of laboratory safety and operational efficiency....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the end-of-life management of organic intermediates is not merely a regulatory checkpoint, but a fundamental component of laboratory safety and operational efficiency. Benzyl (2S)-2-hydroxy-4-methylvalerate (also known as L-leucic acid benzyl ester) is a specialized organic ester frequently utilized in synthetic chemistry and drug development.

Because this compound lacks halogens and heavy metals, its disposal logic is straightforward but highly sensitive to chemical incompatibilities. This guide provides the authoritative, step-by-step operational framework for the safe segregation, containerization, and disposal of this compound.

Physicochemical Profiling & Hazard Assessment

To manage a chemical safely, one must understand the causality behind its behavior. Benzyl (2S)-2-hydroxy-4-methylvalerate ( C13​H18​O3​ ) is a combustible organic liquid/solid.

The Causality of Segregation: Because this molecule consists entirely of carbon, hydrogen, and oxygen, it undergoes complete, clean combustion into carbon dioxide ( CO2​ ) and water ( H2​O ) during high-temperature incineration. Mixing this compound with halogenated waste (which contains F, Cl, Br, or I) is a critical operational error. Halogenated waste requires specialized, high-cost incineration scrubbers to prevent the formation of toxic dioxins. Cross-contaminating a clean organic ester into a halogenated waste stream unnecessarily drives up disposal costs and environmental risks[1].

Furthermore, as an ester, benzyl (2S)-2-hydroxy-4-methylvalerate is highly susceptible to acid- or base-catalyzed hydrolysis. If improperly mixed with strong aqueous acids or alkalis, the ester bond will cleave, generating benzyl alcohol and (2S)-2-hydroxy-4-methylpentanoic acid (L-leucic acid). This exothermic hydrolysis can alter the toxicity profile of the waste, generate localized heat, and cause dangerous pressure buildup inside sealed waste containers[2].

Waste Segregation Workflow & Logic

The following diagram illustrates the logical decision tree for routing benzyl (2S)-2-hydroxy-4-methylvalerate into the correct waste stream.

G Start Waste Generation: Benzyl (2S)-2-hydroxy-4-methylvalerate Check Halogen Check (Contains F, Cl, Br, I?) Start->Check NonHalo Non-Halogenated Organic Waste Stream Check->NonHalo No (C13H18O3) Halo Halogenated Organic Waste Stream Check->Halo Yes (Contaminated) Incineration High-Temperature Incineration NonHalo->Incineration Halo->Incineration Specialized Scrubber

Caption: Workflow for the proper segregation and disposal of Benzyl (2S)-2-hydroxy-4-methylvalerate.

Quantitative Operational Limits for Waste Accumulation

To ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, all waste accumulation must adhere to strict quantitative limits.

ParameterLimit / SpecificationRegulatory Basis / Causality
Container Headspace 10% of total volumePrevents pressure-induced rupture from thermal expansion or trace ester hydrolysis[1].
pH Compatibility Range 5.5 to 10.5Mitigates the risk of acid/base-catalyzed ester cleavage into benzyl alcohol and leucic acid[3].
SAA Volume Limit 55 gallonsMaximum allowable accumulation at the point of generation under EPA RCRA[4].
SAA Transfer Window 3 consecutive daysMandated timeframe to move a full container from the SAA to the Central Accumulation Area[2].
CAA Storage Limit 90 days (LQG) or 180 days (SQG)Federal EPA limits for Large Quantity Generators (LQG) and Small Quantity Generators (SQG).

Step-by-Step Operational Protocol for Disposal

This methodology governs the lifecycle of the chemical waste from the laboratory benchtop to vendor pickup.

Phase 1: Benchtop Segregation & Containerization

  • Verify Chemical Identity: Confirm the waste consists solely of benzyl (2S)-2-hydroxy-4-methylvalerate and compatible non-halogenated organic solvents (e.g., ethanol, DMSO, hexane)[1].

  • Select Container: Procure a chemically compatible, leak-proof High-Density Polyethylene (HDPE) or glass waste container. Do not use metal containers, as trace acidic impurities could cause corrosion[1].

  • Transfer Waste: Operating within a certified chemical fume hood, carefully pour the waste into the container.

  • Enforce Headspace Limits: Fill the container to no more than 90% of its total capacity. Leaving at least 10% headspace is critical to accommodate thermal expansion[1].

  • Seal Container: Cap the container tightly immediately after the transfer. Funnels must not be left in the container unless they are specialized, self-closing safety funnels[5].

    • Self-Validation Check: The absence of bulging in the sealed HDPE container after 24 hours validates that the 10% headspace is sufficient and that no incompatible hydrolytic gas-generating reactions are occurring.

Phase 2: Labeling & Satellite Accumulation Area (SAA) Management 6. Apply EPA/RCRA Label: Affix a standardized "Hazardous Waste" label to the container. Explicitly list all constituents without using abbreviations (e.g., "Non-Halogenated Organic Waste: Benzyl (2S)-2-hydroxy-4-methylvalerate 100%")[2]. 7. Store in SAA: Place the container in the designated laboratory SAA. Ensure the SAA features secondary containment (e.g., a polyethylene tray) capable of capturing 110% of the largest container's volume[6]. 8. Monitor Time Limits: Once the container reaches the 90% fill limit, date the label. It must be transferred to the Central Accumulation Area (CAA) within 3 consecutive days[2].

Phase 3: Final Disposal & Incineration 9. Transfer to CAA: Environmental Health and Safety (EHS) personnel will transport the sealed container to the institutional CAA[2]. 10. Vendor Pickup: A licensed hazardous waste vendor will transport the waste for high-temperature incineration.

Emergency Spill Response Protocol

In the event of a benchtop or fume hood spill involving benzyl (2S)-2-hydroxy-4-methylvalerate, execute the following protocol immediately:

  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone[7].

  • Don PPE: Ensure you are wearing standard laboratory PPE: chemical-resistant nitrile gloves, safety goggles, and a lab coat[8].

  • Contain the Spill: Surround the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like paper towels for large spills[8].

  • Absorb and Collect: Carefully sweep the absorbed mixture using non-sparking tools. Transfer the solid debris into a wide-mouth, sealable hazardous waste container[8].

  • Decontaminate Surface: Wash the affected benchtop area with a mild detergent and water. Collect the wash water as hazardous waste if it contains significant chemical residue[8].

  • Label and Dispose: Label the container as "Hazardous Waste - Spill Debris containing Benzyl (2S)-2-hydroxy-4-methylvalerate" and move it to the SAA[7].

    • Self-Validation Check: The absence of residual chemical odor and a neutral pH reading (checked via pH paper) of the final wash water validates that the benchtop has been successfully decontaminated.

References

  • American Chemical Society. "Hazardous Waste and Disposal Considerations." ACS. [Link]3]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. [Link]2]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Waste Management. [Link]1]

  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations." ERG Environmental. [Link]]

  • U.S. Environmental Protection Agency. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA. [Link]4]

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Handling

Personal protective equipment for handling benzyl (2S)-2-hydroxy-4-methylvalerate

Operational and Safety Guide: Handling Benzyl (2S)-2-hydroxy-4-methylvalerate This guide provides essential safety and logistical information for the handling and disposal of benzyl (2S)-2-hydroxy-4-methylvalerate. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling Benzyl (2S)-2-hydroxy-4-methylvalerate

This guide provides essential safety and logistical information for the handling and disposal of benzyl (2S)-2-hydroxy-4-methylvalerate. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you can work safely and effectively. The following protocols are designed to be a self-validating system, grounded in established chemical safety principles.

Hazard Identification and Risk Assessment

Based on analogous compounds, benzyl (2S)-2-hydroxy-4-methylvalerate is presumed to present the following hazards:

  • Skin Irritation: May cause skin irritation upon direct contact.[2][3][5] Prolonged or repeated contact could lead to more severe effects.

  • Serious Eye Irritation: Expected to cause serious irritation to the eyes.[2][3][5]

  • Respiratory Irritation: Inhalation of vapors, mists, or aerosols may cause irritation to the respiratory tract.[2][3][5]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation and other adverse health effects.[1][4][7][8][9][10][11]

  • Aquatic Toxicity: Like many organic esters, this compound may be toxic to aquatic life.[2][4][6][7][8][9][10]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment is the final barrier between you and a potential hazard. The primary method of exposure control is to engineer the hazard away from the user.

  • Ventilation: All handling of benzyl (2S)-2-hydroxy-4-methylvalerate, including weighing, transferring, and preparing solutions, must be conducted in a well-ventilated area.[1][3][6]

    • Primary Recommendation: A certified chemical fume hood is the required engineering control for all operations that may generate vapors, aerosols, or dust.

    • Secondary Control: If a fume hood is not available, local exhaust ventilation (e.g., a snorkel) must be used.

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]

Personal Protective Equipment (PPE): A Comprehensive Plan

The selection of PPE is based on a thorough risk assessment of the potential hazards. The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale and Specifications
Eye & Face Chemical Safety GogglesProtects against splashes and is required as the compound is a suspected serious eye irritant.[1][3] Goggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Hand Chemical-Resistant GlovesProtects against skin irritation.[3] Nitrile gloves are a standard for general laboratory use. Always check for signs of degradation or permeation. Change gloves immediately if contaminated.
Body Laboratory CoatA standard, long-sleeved lab coat is required to protect skin and clothing from accidental splashes.[1] For larger quantities, a rubber apron may be necessary.[1]
Respiratory Not required under normal conditions with proper engineering controls.If engineering controls fail or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]

Operational Protocols: A Step-by-Step Guide

PPE Donning and Doffing Procedure

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Gloves: Don your chemical-resistant gloves. Ensure cuffs go over the sleeves of your lab coat.

  • Eye Protection: Put on your chemical safety goggles.

Doffing (Taking Off):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately in the designated waste container.

  • Lab Coat: Remove your lab coat by rolling it inside-out, without touching the exterior surface.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

  • Eye Protection: Remove your goggles.

Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of benzyl (2S)-2-hydroxy-4-methylvalerate.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Confirm Fume Hood is Operational B 2. Assemble All Materials (Chemical, Glassware, etc.) A->B C 3. Don Required PPE (Coat, Goggles, Gloves) B->C D 4. Weigh and Transfer Chemical C->D Begin Work E 5. Perform Experimental Procedure D->E F 6. Close Primary Container E->F G 7. Decontaminate Work Surface F->G Complete Work H 8. Dispose of Chemical Waste in Labeled, Sealed Container G->H I 9. Dispose of Contaminated Consumables (e.g., pipette tips) H->I J 10. Doff PPE & Wash Hands I->J

Caption: Safe Handling Workflow Diagram

Emergency and Disposal Plans

Emergency Procedures in Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][5] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[3][5] If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3][5] If the person is not breathing, provide artificial respiration.[1][5] Seek medical attention.[1][3][5]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[9][10] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][4][5]

Spill Management
  • Small Spills: For small spills within a fume hood, absorb the material with an inert dry material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[1]

  • Large Spills: Evacuate the area. Ensure adequate ventilation. Prevent the spill from entering drains or waterways.[2][9][12] Wear appropriate respiratory protection and chemical-resistant clothing. Contain and collect the spill for disposal.

Disposal Plan
  • Chemical Waste: All waste containing benzyl (2S)-2-hydroxy-4-methylvalerate must be collected in a clearly labeled, sealed container.[2] Do not mix with other waste streams unless compatibility is confirmed.[2]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be considered chemical waste.

  • Final Disposal: Dispose of all waste through an approved hazardous waste disposal facility, in accordance with all federal, state, and local regulations.[1][2][3][4][6][9]

References

  • Material Safety Data Sheet. (2011, June 9).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, August 30). Fisher Scientific.
  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 30). TCI Chemicals.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Thermo Fisher Scientific.
  • Safety data sheet - Carl ROTH. (2022, October 19). Carl ROTH.
  • 安全資料表. (n.d.).
  • Safety data sheet - BASF Agro. (2024, September 19). BASF Agro.
  • BENZYL BENZOATE - Safety Data Sheet. (2024, January 15). PCW France.
  • Safety Data Sheet: benzyl benzoate - Chemos GmbH & Co.KG. (n.d.). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET - Merck Millipore. (2024, November 1). Merck Millipore.
  • SAFETY DATA SHEET - PPG. (2026, February 15). PPG.
  • Safety Data Sheet - DC Fine Chemicals. (n.d.). DC Fine Chemicals.
  • 危害物質GHS 分類參考一覽表. (n.d.).
  • Harmonised classifications - ECHA CHEM. (n.d.). European Chemicals Agency.
  • Safety Data Sheet: Benzyl benzo

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